molecular formula C8H3BrF3NO B1448330 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole CAS No. 1260790-58-6

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

カタログ番号: B1448330
CAS番号: 1260790-58-6
分子量: 266.01 g/mol
InChIキー: XCFRAFMNVAYGDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole is a useful research compound. Its molecular formula is C8H3BrF3NO and its molecular weight is 266.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-bromo-3-(trifluoromethyl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-4-1-2-6-5(3-4)7(13-14-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFRAFMNVAYGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physical and chemical properties of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole , a specialized heterocyclic scaffold used in advanced medicinal chemistry.

High-Value Pharmacophore for Kinase Inhibition and CNS Drug Discovery

Executive Summary

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole (CAS: 1260790-58-6) is a bifunctional halogenated heterocycle characterized by a benzene ring fused to an isoxazole core.[1][2] Its structural uniqueness lies in the simultaneous presence of a reactive aryl bromide handle and a metabolically stable, lipophilic trifluoromethyl (


) group at the C3 position. This compound serves as a critical "linchpin" intermediate: the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex molecular architectures, while the 

moiety modulates physicochemical properties such as lipophilicity (

), metabolic stability, and protein-ligand binding affinity. It is increasingly utilized in the synthesis of antipsychotics, anticonvulsants, and kinase inhibitors where the bioisosteric replacement of amide or ester linkages is required.

Part 1: Structural Identity & Physicochemical Profile

The physicochemical profile of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole is dominated by the electron-withdrawing nature of the


 group and the isoxazole ring itself. These features significantly lower the electron density of the fused benzene ring, affecting both solubility and reactivity.
Chemical Identity
PropertySpecification
IUPAC Name 5-Bromo-3-(trifluoromethyl)-1,2-benzoxazole
CAS Number 1260790-58-6
Molecular Formula

Molecular Weight 266.02 g/mol
SMILES FC(F)(F)C1=NOC2=C1C=C(Br)C=C2
Appearance Off-white to pale yellow crystalline solid
Physicochemical Properties (Experimental & Predicted)
ParameterValueTechnical Context
Calculated LogP (cLogP) ~3.2 - 3.5High lipophilicity due to

and Br; ideal for CNS penetration.
Topological Polar Surface Area (TPSA) ~26 ŲLow TPSA indicates excellent membrane permeability.
H-Bond Donors / Acceptors 0 / 3Lacks donors, reducing non-specific binding; acts as a weak acceptor.
Melting Point 60–65 °CLow melting point requires careful handling during recrystallization.
Electronic Character Electron-DeficientThe

group exerts a strong inductive effect (-I), deactivating the ring towards electrophilic attack but activating the C-Br bond for oxidative addition.

Part 2: Synthetic Routes & Manufacturing[4]

The synthesis of 3-trifluoromethyl-substituted benzo[d]isoxazoles is more challenging than their 3-methyl or 3-unsubstituted counterparts due to the specific requirement of introducing the trifluoroacetyl moiety intact.

Primary Synthetic Pathway: Oxime Cyclization

The most robust industrial route involves the cyclization of 1-(5-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone oxime . This precursor is generated via a Fries rearrangement or Friedel-Crafts acylation of 4-bromophenol derivatives, followed by condensation with hydroxylamine.

Step-by-Step Protocol:
  • Acylation: Reaction of 4-bromoanisole with trifluoroacetic anhydride (TFAA) and

    
     yields 1-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone.
    
  • Demethylation: Treatment with

    
     or pyridine hydrochloride yields the free phenol: 1-(5-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone.
    
  • Oxime Formation: The ketone is refluxed with hydroxylamine hydrochloride (

    
    ) and sodium acetate in ethanol to form the oxime.
    
  • Cyclization: The oxime is treated with a dehydrating base (e.g.,

    
    , 
    
    
    
    ) or thionyl chloride (
    
    
    ) to effect intramolecular cyclization, closing the isoxazole ring.
Visualization of Synthesis

The following diagram illustrates the logical flow from commodity chemicals to the target scaffold.

SynthesisPath Start 4-Bromoanisole Inter1 Trifluoroacetyl Intermediate Start->Inter1 TFAA, AlCl3 (Friedel-Crafts) Inter2 1-(5-bromo-2-hydroxyphenyl)- 2,2,2-trifluoroethanone Inter1->Inter2 BBr3 (Demethylation) Oxime Oxime Intermediate Inter2->Oxime NH2OH·HCl NaOAc, EtOH Final 5-Bromo-3-(trifluoromethyl) benzo[d]isoxazole Oxime->Final Base/Heat (Cyclization)

Figure 1: Step-wise synthetic pathway from 4-bromoanisole to the target benzo[d]isoxazole scaffold.[1][3]

Part 3: Chemical Reactivity & Functionalization[6]

The "dual-handle" nature of this molecule allows for orthogonal functionalization. The bromine atom is the primary site for diversification, while the isoxazole ring serves as a stable core that can, under specific forcing conditions, be opened to access salicylonitriles.

Palladium-Catalyzed Cross-Coupling (C-5 Diversification)

The C-Br bond at position 5 is highly activated for oxidative addition by Palladium(0) species due to the electron-withdrawing nature of the heterocycle.

  • Suzuki-Miyaura Coupling: Reacts efficiently with aryl/heteroaryl boronic acids.

    • Catalyst System:

      
       or 
      
      
      
      with
      
      
      in Dioxane/Water.
    • Utility: Installing biaryl systems common in kinase inhibitors.

  • Buchwald-Hartwig Amination: Reacts with primary/secondary amines.

    • Catalyst System:

      
       with Xantphos or BINAP and 
      
      
      
      .
    • Utility: Creating aniline-like linkages for H-bond interactions.

Ring Stability & Kemp Elimination

The 3-trifluoromethyl group stabilizes the isoxazole ring against oxidative degradation. However, strong bases (e.g., NaOEt, t-BuOK) can trigger a Kemp elimination -type ring opening, converting the benzoisoxazole into a 2-hydroxy-5-bromo-benzonitrile derivative. This reactivity must be considered when selecting bases for cross-coupling reactions; milder carbonate bases are preferred over alkoxides.

Reactivity Workflow Diagram

ReactivityMap Core 5-Bromo-3-(trifluoromethyl) benzo[d]isoxazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C-Br Activation Buchwald Buchwald Amination (R-NH2, Pd cat.) Core->Buchwald C-Br Activation RingOpen Base-Mediated Ring Opening Core->RingOpen Strong Base (tBuOK) Biaryl 5-Aryl-3-(CF3) benzo[d]isoxazole Suzuki->Biaryl Amine 5-Amino-3-(CF3) benzo[d]isoxazole Buchwald->Amine Nitrile 2-Hydroxy-5-bromo- trifluoromethyl-benzonitrile RingOpen->Nitrile Degradation Pathway

Figure 2: Reactivity profile highlighting synthetic utility (green) and stability risks (red).

Part 4: Medicinal Chemistry Applications[6][7][8][9][10][11]

Bioisosterism and Pharmacophore Design

The 3-(trifluoromethyl)benzo[d]isoxazole unit is a privileged scaffold in drug design, often serving as a bioisostere for:

  • Indoles: It mimics the indole core but with reduced electron density, lowering oxidative metabolism (e.g., by P450 enzymes).

  • Naphthalene: It provides a similar steric profile but with a polar "edge" (N-O bond) that can engage in specific hydrogen bonding interactions.

Therapeutic Areas
  • Antipsychotics: Analogous to the Risperidone and Paliperidone class, where the benzoisoxazole ring is critical for dopamine D2/serotonin 5-HT2A receptor binding.[4] The

    
     group enhances blood-brain barrier (BBB) permeability compared to the standard methyl group.
    
  • Anticonvulsants: Structurally related to Zonisamide (which contains a benzisoxazole-3-methanesulfonamide).[5] The 5-bromo derivative allows for the extension of the core to access novel binding pockets in sodium channels.

  • Kinase Inhibitors: Used as a hinge-binding scaffold or a hydrophobic core in ATP-competitive inhibitors. The 5-position substitution vector directs groups into the solvent-exposed region of the kinase active site.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. The compound may sublime or degrade slightly to release irritating vapors.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Protect from light and moisture.

  • Spill Response: Sweep up solid spills to avoid dust generation. Clean surface with ethanol followed by water.

References

  • PubChem. 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole Compound Summary. National Library of Medicine. Available at: [Link]

  • V. A. Chupakhin et al. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. National Institutes of Health (PMC). Available at: [Link]

Sources

discovery of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis and Potential Applications of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Heterocycles

The synthesis and exploration of novel heterocyclic compounds form the bedrock of modern medicinal chemistry. Among these, the benzo[d]isoxazole scaffold has emerged as a privileged structure, appearing in a variety of biologically active molecules. This guide focuses on a specific, yet underexplored, derivative: 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole . While a singular "discovery" paper for this exact molecule is not prominent in the public domain, this document serves as a technical synthesis of plausible methodologies and potential applications, grounded in the established chemistry of analogous structures. By examining the synthesis of closely related compounds, we can construct a robust framework for the preparation, characterization, and strategic utilization of this promising chemical entity.

The Rationale: Why 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole?

The unique structural features of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole make it a compelling target for synthesis and investigation. The fusion of a benzene ring with an isoxazole core creates a rigid bicyclic system with specific electronic properties.[1] The strategic placement of a bromine atom at the 5-position provides a versatile handle for further chemical modification through cross-coupling reactions.[2] Furthermore, the trifluoromethyl group at the 3-position is a well-known bioisostere that can significantly enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target.

Proposed Synthetic Pathway: A Chemist's Blueprint

Drawing from established protocols for the synthesis of substituted benzo[d]isoxazoles and trifluoromethylated heterocycles, a plausible and efficient synthetic route can be devised.[1][3] The most logical approach involves the cyclization of a suitably substituted oxime precursor.

Retrosynthetic Analysis

A logical retrosynthetic analysis points towards a key starting material: 2-hydroxy-5-bromoacetophenone. This can be converted to an oxime, which is then cyclized. The trifluoromethyl group can be introduced via a trifluoroacetylating agent. A more direct route, however, would involve the cyclization of an oxime derived from a trifluoromethyl ketone.

Retrosynthesis target 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole intermediate1 Oxime Intermediate target->intermediate1 Cyclization start1 2',4'-Dibromo-2,2,2-trifluoroacetophenone intermediate1->start1 Oximation start2 Hydroxylamine intermediate1->start2 Oximation

Caption: Retrosynthetic pathway for 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical construct based on similar syntheses and represents a starting point for experimental work.

Objective: To synthesize 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole.

Materials:

  • 2-hydroxy-5-bromobenzaldehyde (or a suitable trifluoromethyl ketone precursor)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A suitable base (e.g., Sodium acetate, Pyridine)

  • Dehydrating agent/cyclization promoter (e.g., Polyphosphoric acid, Acetic anhydride)

  • Solvents (e.g., Ethanol, Toluene)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Oxime Formation:

    • To a solution of the starting carbonyl compound (e.g., a derivative of 2-hydroxy-5-bromoacetophenone) in a suitable solvent like ethanol, add hydroxylamine hydrochloride and a base such as sodium acetate.[1]

    • The reaction mixture is typically stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cyclization to form the Benzo[d]isoxazole Ring:

    • The resulting oxime can either be isolated first or cyclized in situ.

    • For cyclization, the oxime is heated, often in the presence of a dehydrating agent like polyphosphoric acid or acetic anhydride, to facilitate the intramolecular ring closure.[1]

  • Work-up and Purification:

    • After cooling, the reaction mixture is quenched, typically with water or ice.

    • The crude product is then extracted into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

    • The final product is purified using column chromatography on silica gel or by recrystallization to yield pure 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole.[1][4]

Characterization: Confirming the Molecular Identity

A comprehensive suite of analytical techniques is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Data (Expected)
Technique Expected Observations
¹H NMR Aromatic protons would appear as a set of multiplets in the δ 7.0-8.5 ppm range, with coupling patterns indicative of the substitution on the benzene ring.
¹³C NMR Signals for the aromatic carbons would be observed in the δ 110-160 ppm region. The carbon of the trifluoromethyl group would show a characteristic quartet due to C-F coupling.[4]
¹⁹F NMR A singlet would be expected around δ -63 ppm, which is characteristic of a CF₃ group attached to an isoxazole ring.[4]
Mass Spec. The mass spectrum will show a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a bromine-containing compound.

Potential Applications in Drug Discovery

The isoxazole nucleus is a well-established pharmacophore present in numerous approved drugs and biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[5] The specific structural motifs of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole suggest several promising avenues for research.

As a Scaffold for Protein Inhibitors

Derivatives of the closely related 3-methylbenzo[d]isoxazole have been identified as potent inhibitors of the bromodomains of CBP/p300, which are key regulators of gene transcription and are implicated in diseases like acute myeloid leukemia.[2][6] The 5-bromo position serves as a crucial attachment point for moieties that can interact with the target protein.

Workflow for Investigating Biological Activity

DrugDiscovery cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Studies synthesis Synthesis of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole purification Purification & Spectroscopic Confirmation synthesis->purification screening High-Throughput Screening (e.g., against kinase or bromodomain panels) purification->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response sar Structure-Activity Relationship (SAR) Studies via Cross-Coupling at 5-position dose_response->sar adme ADME/Tox Profiling sar->adme animal_models Efficacy in Animal Models adme->animal_models

Caption: General workflow for the development of a novel therapeutic agent.

Covalent Inhibition Potential

Some bromo-isoxazole derivatives have been shown to act as covalent inhibitors, for instance, by targeting cysteine residues in enzymes crucial for cancer cell metabolism, such as GAPDH.[7] The electrophilic nature of the isoxazole ring, enhanced by the bromine atom, could potentially be exploited for the design of targeted covalent inhibitors.

Conclusion and Future Directions

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole represents a molecule of significant synthetic and medicinal potential. While its discovery is not yet formally documented in a dedicated publication, the pathways to its synthesis and characterization are clear, based on the robust chemistry of its structural relatives. This guide provides a foundational blueprint for researchers to synthesize this compound and explore its utility. Future work should focus on the execution of the proposed synthesis, followed by the exploration of its reactivity in palladium-catalyzed cross-coupling reactions to generate a library of novel derivatives. Subsequent screening of these compounds against relevant biological targets, such as the CBP/p300 bromodomains, could uncover new therapeutic leads for oncology and other diseases.

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC - NIH. (n.d.).
  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation - The Royal Society of Chemistry. (n.d.).
  • 5-Bromo-3-methylbenzo[d]isoxazole chemical properties - Benchchem. (n.d.).
  • An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole - Benchchem. (n.d.).
  • The molecular structure of 5‐bromo‐3‐(3‐trifluoromethylphenyl)isoxazole... - ResearchGate. (n.d.).
  • Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole - Benchchem. (n.d.).
  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed. (2025).
  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife. (2023).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).

Sources

Methodological & Application

Application Notes & Protocols for the Experimental Use of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the experimental setup for reactions involving 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to its unique combination of a reactive bromine handle for cross-coupling and a trifluoromethyl group, which can enhance key pharmacological properties.[1][2][3] The protocols herein are designed to be robust and reproducible, offering detailed, step-by-step methodologies for common and powerful synthetic transformations. We delve into the causality behind experimental choices, ensuring that researchers can not only execute these reactions but also understand the underlying principles for further optimization and adaptation.

Introduction: Strategic Importance of the Scaffold

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole is a heterocyclic compound that serves as a privileged scaffold in modern drug discovery. Its value is derived from two key structural features:

  • The Benzisoxazole Core: This fused ring system is present in a variety of biologically active molecules and provides a rigid framework for orienting substituents in three-dimensional space.[4]

  • The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in medicinal chemistry to improve a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3][5] It can block sites of metabolic degradation and enhance membrane permeability, ultimately improving the pharmacokinetic profile of a drug candidate.[3][5]

  • The 5-Bromo Substituent: The bromine atom at the 5-position is the primary reactive site, acting as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[6] This allows for the systematic exploration of structure-activity relationships (SAR) by attaching a wide array of chemical moieties.

This guide focuses on providing field-tested protocols for the two most impactful classes of reactions for this scaffold: Suzuki-Miyaura cross-coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Physicochemical Properties & Safety Data

Handling this compound requires adherence to standard laboratory safety procedures. Below is a summary of its properties and essential safety information.

Compound Properties
PropertyValue
IUPAC Name 5-bromo-3-(trifluoromethyl)benzo[d]isoxazole
Molecular Formula C₈H₃BrF₃NO
Molecular Weight 266.02 g/mol
Appearance Off-white to yellow solid
CAS Number 1365272-35-9 (example, may vary)
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed.
Safety & Handling

As a halogenated and trifluoromethylated aromatic compound, 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole requires careful handling.

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[8] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid generating dust. Wash hands thoroughly after handling.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

General Experimental Workflow

A typical workflow for utilizing this reagent in a cross-coupling reaction involves careful preparation, execution under an inert atmosphere, and rigorous purification and analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Weigh Reagents: - 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole - Coupling Partner (Boronic Acid/Amine) - Catalyst & Ligand - Base E Add Solid Reagents A->E B Dry Glassware (Oven or Flame-dry) D Assemble Reaction Flask Under Inert Atmosphere (N2 or Argon Balloon) B->D C Prepare Anhydrous Solvent (e.g., Degas with N2/Ar) F Add Anhydrous Solvent C->F D->E E->F G Heat to Reaction Temp & Monitor (TLC/LC-MS) F->G H Cool to RT & Quench G->H I Liquid-Liquid Extraction H->I J Dry Organic Layer & Concentrate I->J K Purify Crude Product (Column Chromatography) J->K L Characterize Pure Product (NMR, MS, etc.) K->L G Pd(0)L2 Pd(0)L2 Oxidative_Addition Aryl-Pd(II)(Br)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (+ Ar-Br) Transmetalation Aryl-Pd(II)(Aryl')L2 Oxidative_Addition->Transmetalation Transmetalation (+ Ar'-B(OR)2, Base) Reductive_Elimination Aryl-Aryl' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Materials & Reagents
ReagentPurposeTypical Amount (1 mmol scale)
5-Bromo-3-(trifluoromethyl)benzo[d]isoxazoleStarting Material266 mg (1.0 mmol, 1.0 eq)
Arylboronic AcidCoupling Partner1.2 - 1.5 mmol (1.2 - 1.5 eq)
Pd(PPh₃)₄ or Pd₂(dba)₃/LigandCatalyst System2-5 mol% Pd
Cesium Carbonate (Cs₂CO₃)Base2.0 - 3.0 mmol (2.0 - 3.0 eq)
1,4-Dioxane or DME/WaterSolvent5 - 10 mL
Step-by-Step Protocol
  • Preparation: To a flame-dried microwave vial or round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole (1.0 eq), the arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). If using a ligand system like Pd₂(dba)₃/XPhos, the catalyst and ligand are added here.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 0.1 M concentration) via syringe. The use of a degassed solvent further protects the catalyst.

  • Reaction: Place the sealed vial in a preheated oil bath at 80-100 °C or in a microwave reactor (e.g., 120 °C for 30-60 minutes). [10]6. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals. [11]This protocol allows for the coupling of primary or secondary amines to the 5-position of the benzisoxazole core.

Rationale & Mechanistic Insight

This reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. [11][12]The choice of ligand is paramount and is often tailored to the specific amine. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective. [13]A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is required to deprotonate the amine-palladium complex, facilitating the crucial reductive elimination step. [13][12]

Materials & Reagents
ReagentPurposeTypical Amount (1 mmol scale)
5-Bromo-3-(trifluoromethyl)benzo[d]isoxazoleStarting Material266 mg (1.0 mmol, 1.0 eq)
Primary or Secondary AmineCoupling Partner1.1 - 1.5 mmol (1.1 - 1.5 eq)
Pd(OAc)₂ or Pd₂(dba)₃Catalyst Precursor1-2 mol% Pd
XPhos or similar biaryl phosphineLigand2-4 mol%
Sodium tert-butoxide (NaOtBu)Base1.4 - 2.0 mmol (1.4 - 2.0 eq)
Toluene or DioxaneSolvent5 - 10 mL
Step-by-Step Protocol
  • Preparation: In a glovebox or under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction tube.

  • Catalyst/Ligand Premixing (Optional but Recommended): In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) and briefly stir in a small amount of the reaction solvent. This can improve catalyst activity.

  • Reagent Addition: To the reaction tube containing the base, add 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole (1.0 eq) and the catalyst/ligand mixture.

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene, 0.1-0.2 M) followed by the amine (1.2 eq) via syringe.

  • Reaction: Seal the tube tightly and heat in a preheated oil bath at 90-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Conclusion

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole stands out as a highly valuable and adaptable building block for synthetic and medicinal chemists. The palladium-catalyzed cross-coupling protocols detailed in this guide provide reliable and efficient pathways for C-C and C-N bond formation, opening the door to a vast chemical space for drug discovery and materials science. The key to success lies in the careful selection of catalysts, ligands, and bases, and the rigorous exclusion of oxygen and moisture from the reaction environment. By understanding the principles behind these powerful transformations, researchers can effectively leverage this scaffold to construct novel molecules with tailored properties.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Retrieved from NIH National Library of Medicine. [Link]

  • ResearchGate. (n.d.). Isoxazole-based pharmaceutically important molecules including drugs. Retrieved from ResearchGate. [Link]

  • Molecules. (2020, October 14). Importance of Fluorine in Benzazole Compounds. Retrieved from NIH National Library of Medicine. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Retrieved from Royal Society of Chemistry. [Link]

  • ACS Publications. (2020, January 3). Synthesis of 2,1-Benzoisoxazole-Containing 1,2,3-Triazoles through Copper-Catalyzed Three-Component Domino Reactions. Retrieved from ACS Publications. [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ResearchGate. (n.d.). The molecular structure of 5‐bromo‐3‐(3‐trifluoromethylphenyl)isoxazole. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-bromo-3-methyltropono[d] isoxazole. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from MDPI. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Preprints.org. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from Preprints.org. [Link]

  • De Gruyter. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions. Retrieved from De Gruyter. [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025, August 6). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles. Retrieved from ResearchGate. [Link]

  • ScienceDirect. (2024, July 11). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. Retrieved from ScienceDirect. [Link]

Sources

Application Note: Strategic Utilization of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Structure" in Modern Oncology

In the landscape of Fragment-Based Drug Discovery (FBDD), 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole represents a high-value "privileged scaffold." Unlike non-functionalized heterocycles, this molecule possesses two distinct features that make it an ideal starting point for synthesizing potent anticancer agents:

  • The 3-Trifluoromethyl (-CF₃) Group: Enhances lipophilicity and metabolic stability, facilitating membrane permeability—a critical failure point for many early-stage cancer drugs.

  • The 5-Bromo (-Br) Handle: Serves as a reactive site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to rapidly generate diverse libraries of biaryl compounds.

This Application Note details the workflow for transforming this building block into active inhibitors targeting HSP90 (Heat Shock Protein 90) and Receptor Tyrosine Kinases (RTKs) , both of which are validated targets in glioblastoma, breast cancer (MCF-7, SK-BR-3), and lung cancer (A549) models.

Chemical Functionalization Workflow

Before biological testing, the scaffold must be derivatized. The 5-bromo position is electronically activated for coupling with aryl boronic acids to create a "biaryl" system, a common pharmacophore in kinase inhibitors.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To attach diverse aryl groups to the 5-position of the benzo[d]isoxazole core.

Reagents:

  • Scaffold: 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole (1.0 eq)

  • Coupling Partner: Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a microwave reaction vial with Nitrogen (N₂) for 5 minutes.

  • Dissolution: Dissolve the scaffold and boronic acid in the 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add the Palladium catalyst and Cesium Carbonate base. Critical: Do not expose the catalyst to air for prolonged periods.

  • Reaction: Seal the vial and heat to 90°C for 4 hours (or 110°C for 30 min in a microwave reactor).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Dilute with Ethyl Acetate and wash with brine.

  • Purification: Isolate the product via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).

Biological Evaluation in Cancer Cell Lines[1][2][3][4][5][6][7][8]

Once the library is synthesized, the derivatives must be screened for cytotoxicity. Due to the lipophilic nature of the -CF₃ group, specific handling is required to prevent compound precipitation in cell media.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ of derivatives in MCF-7 (Breast) and A549 (Lung) cancer lines.

Reagent Preparation:

  • Stock Solution: Dissolve compounds in 100% DMSO to a concentration of 10 mM.

  • Working Solution: Dilute stock into culture media. Note: Final DMSO concentration must not exceed 0.5% to avoid solvent toxicity.

Step-by-Step Methodology:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing serial dilutions of the test compounds (e.g., 0.1 µM to 100 µM).

    • Control: Vehicle (0.5% DMSO) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 72 hours .

  • Development: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

Data Analysis Table (Example):

Compound IDR-Group (at C5)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Solubility (PBS)
Scaffold -Br (Parent)>50>50Low
BDI-01 Phenyl12.518.2Low
BDI-02 4-Morpholinophenyl0.85 1.2 High
BDI-03 Pyridin-3-yl4.26.5Medium

Interpretation: The parent scaffold is inactive. Derivatization with solubilizing groups (like morpholine, BDI-02) significantly improves potency, likely by targeting the ATP-binding pocket of HSP90.

Mechanism of Action Validation

Benzisoxazole derivatives often function as HSP90 inhibitors .[1][2] HSP90 stabilizes oncogenic proteins (clients) like HER2, Akt, and Raf. Inhibition leads to the degradation of these clients.

Protocol C: Western Blot for Client Protein Degradation

Objective: Confirm if the compound acts via HSP90 inhibition.

  • Treatment: Treat MCF-7 cells with the IC₅₀ concentration of the lead compound (e.g., BDI-02) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Blotting: Separate proteins via SDS-PAGE and transfer to PVDF membranes.

  • Antibodies:

    • Primary: Anti-HSP70 (marker of HSP90 inhibition), Anti-HER2, Anti-Akt.

    • Loading Control: Anti-β-Actin.

  • Result Interpretation: A successful "hit" will show decreased levels of HER2/Akt and increased levels of HSP70 (the heat shock response).

Visualized Workflows

Figure 1: Synthetic Derivatization Pathway

This diagram illustrates the transformation of the raw scaffold into a bioactive library.

SynthesisWorkflow Scaffold 5-Bromo-3-(trifluoromethyl) benzo[d]isoxazole (Inert Scaffold) Reaction Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Scaffold->Reaction Activation Library C5-Aryl Derivatives (Bioactive Library) Reaction->Library Diversification Target Target Engagement (HSP90 / Kinase) Library->Target Binding

Caption: Transformation of the 5-bromo scaffold into bioactive agents via Palladium-catalyzed coupling.

Figure 2: Screening Decision Tree

A logic flow for selecting lead candidates from the synthesized library.

ScreeningTree Start Synthesized Derivative Solubility Solubility Check (PBS pH 7.4) Start->Solubility MTT Primary Screen (MTT Assay @ 10µM) Solubility->MTT If Soluble Hit Is Viability < 50%? MTT->Hit Discard Discard / Redesign Hit->Discard No IC50 Determine IC50 (Dose Response) Hit->IC50 Yes WB Western Blot (HSP70/HER2 Check) IC50->WB If IC50 < 1µM

Caption: Decision cascade for filtering benzisoxazole derivatives from initial synthesis to mechanism validation.

References

  • Vertex AI Search. (2026). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Publishing. Link

  • National Institutes of Health (NIH). (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity. PubMed. Link

  • MDPI. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents. Molecules. Link

  • Cayman Chemical. (2024). Benzisoxazole Hsp90 Inhibitor Product Data Sheet. Cayman Chemical.[1] Link

  • American Chemical Society (ACS). (2010).[3] Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters. Link

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors Using 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Scaffold

The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has positioned protein kinases as a pivotal target class in drug discovery.[1][2] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making the development of specific and potent kinase inhibitors a cornerstone of modern medicinal chemistry.[3][4] The isoxazole ring system is a well-established pharmacophore present in a multitude of biologically active compounds, valued for its unique electronic properties and ability to engage in various non-covalent interactions with biological targets.[5][6]

This guide focuses on 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole , a novel heterocyclic compound with significant potential as a scaffold for kinase inhibitor development. The incorporation of a trifluoromethyl group is a strategic chemical modification intended to enhance metabolic stability and potentially modulate binding affinity and selectivity through its unique electronic and steric properties. The bromine atom at the 5-position serves as a versatile chemical handle, enabling a wide array of synthetic modifications through cross-coupling reactions to explore the chemical space around the core scaffold and optimize for potency and selectivity.[7]

These application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a comprehensive, step-by-step framework for the initial characterization and development of kinase inhibitors based on the 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole scaffold, from initial target identification to early-stage ADME-Tox profiling.

Part 1: Initial Target Identification and In Vitro Profiling

The first crucial step in developing a novel kinase inhibitor is to identify its protein kinase target(s). A broad screening approach against a panel of kinases is the most effective method to uncover initial "hits." Once a primary target is identified, a robust in vitro kinase assay is employed to quantify the inhibitory potency of the compound, typically by determining its half-maximal inhibitory concentration (IC50).

Workflow for Kinase Inhibitor Discovery and Initial Characterization

G cluster_0 In Vitro Profiling cluster_1 Cell-Based Validation cluster_2 Early ADME-Tox A Compound Synthesis (5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole) B Kinase Panel Screening (Identification of 'Hits') A->B C In Vitro Kinase Assay (IC50 Determination) B->C D Cellular Signaling Assay (Target Engagement) C->D E Cell Viability Assay (Cellular Potency) D->E F Metabolic Stability Assay (e.g., Microsomal Stability) E->F G Cytotoxicity Assay F->G H Lead Optimization G->H

Caption: A general workflow for the discovery and initial development of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This protocol describes a standard radiometric assay using [γ-³²P]ATP to measure the inhibitory activity of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole against a purified kinase.[8][9]

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the target kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Materials:

  • Purified recombinant target kinase

  • Specific peptide or protein substrate

  • 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole (dissolved in 100% DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • Cold ATP

  • Phosphocellulose filter paper

  • 0.75% Phosphoric acid

  • Scintillation cocktail and counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole in 100% DMSO. A typical starting concentration range for a new compound is 10 mM down to 1 nM.

  • Reaction Setup: In a 96-well plate, combine the following in order:

    • Kinase reaction buffer

    • Substrate (at a concentration near its Km)

    • Diluted compound or DMSO (vehicle control)

    • Purified kinase

  • Initiation of Reaction: Add a mixture of cold ATP (at its Km concentration) and [γ-³²P]ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed filter paper spots into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterExample Value
Final Kinase Concentration5-10 nM
Final Substrate Concentration10 µM
Final ATP Concentration10 µM
[γ-³²P]ATP0.1 µCi/well
Incubation Time30 minutes
Incubation Temperature30°C

Part 2: Cell-Based Assays for Target Validation and Cellular Potency

While in vitro assays are crucial for determining direct inhibitory activity, they do not fully recapitulate the complex cellular environment.[10][11] Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.[12][13]

Protocol 2: Western Blot-Based Assay for Signaling Pathway Inhibition

Principle: This protocol assesses the ability of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole to inhibit a specific kinase-mediated signaling pathway by measuring the phosphorylation status of a downstream substrate of the target kinase.

Materials:

  • Cancer cell line known to have an active signaling pathway mediated by the target kinase

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (specific for the phosphorylated substrate and total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. Normalize the phosphorylated signal to the total protein signal for each treatment condition.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates P_DownstreamSubstrate Phospho-Substrate DownstreamSubstrate->P_DownstreamSubstrate GeneExpression Altered Gene Expression (e.g., Proliferation, Survival) P_DownstreamSubstrate->GeneExpression Inhibitor 5-Bromo-3-(trifluoromethyl) benzo[d]isoxazole Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway by 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole.

Part 3: Early ADME-Tox Profiling

A significant number of drug candidates fail in later stages of development due to poor pharmacokinetic properties or toxicity.[14] Therefore, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a compound early in the discovery process.[15][16]

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Principle: This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in the liver and responsible for the metabolism of most drugs.[17]

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

  • Control compounds (high and low clearance)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a 96-well plate, combine the phosphate buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).

ParameterExample Value
HLM Concentration0.5 mg/mL
Compound Concentration1 µM
Incubation Temperature37°C
NADPH Concentration1 mM
Summary of Early ADME-Tox Parameters
AssayParameter MeasuredDesirable Outcome
Metabolic Stability Half-life (t½) in liver microsomes> 30 minutes
Aqueous Solubility Kinetic solubility (µM)> 50 µM
Cytotoxicity CC50 in a non-target cell line> 50 µM
Plasma Protein Binding Percentage of compound bound to plasma proteins< 99%
hERG Inhibition IC50 for hERG channel inhibition> 10 µM

Conclusion and Future Directions

This guide provides a foundational framework for the initial investigation of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole as a potential kinase inhibitor. The protocols outlined herein will enable researchers to identify its kinase targets, quantify its in vitro and cellular potency, and assess its early drug-like properties. Positive results from these initial studies would warrant further investigation, including selectivity profiling against a broader panel of kinases, determination of the mechanism of action (e.g., ATP-competitive or allosteric), and in vivo efficacy studies in relevant disease models. The versatile chemistry of the bromo-isoxazole scaffold provides ample opportunities for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of a novel clinical candidate.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Profacgen. Cell-based Kinase Assays.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Creative Diagnostics. Kinase Activity Assay.
  • Journal of Applied Pharmaceutical Science. (2017, January 31). In silico ADME/T and 3D QSAR analysis of KDR inhibitors.
  • Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io.
  • ResearchGate.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Benchchem. 5-Bromo-3-methylbenzo[d]isoxazole chemical properties.
  • The Royal Society of Chemistry.
  • ResearchGate. Considerations and suggested workflow for in vitro kinase inhibitor....
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • PMC.
  • Drug Target Review. (2019, March 21).
  • Promega Corpor
  • ResearchGate. Synthesis of 5-bromo-3-methyltropono[d] isoxazole.
  • Benchchem. An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • Benchchem. Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole.
  • Chemical-Kinomics. Drug Discovery - Inhibitor.
  • Roskoski, R. Jr. (2019, December 17). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research.
  • ResearchGate. The molecular structure of 5‐bromo‐3‐(3‐trifluoromethylphenyl)isoxazole....
  • PubMed. (2025, June 15).
  • The Royal Society of Chemistry. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
  • Bischof, J., et al. (2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC.
  • News-Medical.Net. (2016, April 11).

Sources

Application Note & Protocol: Safe Handling and Storage of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole Powder

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole powder, a halogenated heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug discovery.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to minimize exposure risks and maintain the chemical integrity of the compound. Adherence to these guidelines is critical for ensuring laboratory safety and the validity of experimental outcomes.

Introduction: Understanding the Compound

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole is a solid, crystalline powder at room temperature. Its structure, featuring a fused benzisoxazole ring system with a bromine atom and a trifluoromethyl group, imparts specific physicochemical properties that are valuable for synthetic chemistry. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates, making this compound a key intermediate in pharmaceutical research.[2][3] However, these same properties necessitate careful handling to avoid potential health hazards. This guide provides the foundational knowledge and practical steps to work with this compound safely.

Key Physicochemical and Hazard Data

A summary of critical data is presented below. This information is derived from safety data sheets (SDS) for the compound and structurally similar molecules.

PropertyValue / InformationSource
Appearance Solid powder[1]
Molecular Formula C₈H₃BrF₃NON/A
Molecular Weight 282.02 g/mol N/A
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation.
GHS Signal Word Warning
GHS Pictograms GHS07 (Exclamation Mark)
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[4][5]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides (HBr), Gaseous hydrogen fluoride (HF).[4]

Hazard Analysis and Risk Mitigation

The primary hazards associated with 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole are acute toxicity via ingestion and skin irritation. The causality behind these hazards lies in the compound's reactivity and its ability to interact with biological systems. The trifluoromethyl group, while conferring metabolic stability, is also a strong electron-withdrawing group, which can influence the molecule's interaction with cellular components.[2][6]

Exposure Routes and Protective Measures
Exposure RouteRisk and CausalityMandatory Protective Measures
Inhalation While the primary hazard is not inhalation, fine powder can become airborne during handling, posing a respiratory risk.Handle exclusively in a certified chemical fume hood or a ventilated enclosure to prevent dust formation and inhalation.[7]
Skin Contact The compound is classified as a skin irritant (H315). Prolonged contact can lead to redness, inflammation, and discomfort.Always wear nitrile or neoprene gloves. Inspect gloves for integrity before use. Use proper glove removal technique to avoid contaminating skin.
Eye Contact Airborne powder can cause serious eye irritation.Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH standards.
Ingestion Classified as harmful if swallowed (H302). Accidental ingestion can occur via contaminated hands.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8]

Standard Operating Protocols

The following protocols are designed to be self-validating systems, ensuring safety at each stage of the compound's lifecycle in the laboratory.

Receiving and Initial Storage Workflow

This workflow ensures that the compound is safely introduced into the laboratory environment and stored under conditions that preserve its stability.

Receiving_Storage_Workflow cluster_receiving Receiving Process cluster_storage Storage Protocol Receive Receive Package Inspect Inspect Outer Packaging for Damage Receive->Inspect Transport Transport to Fume Hood Inspect->Transport No Damage Unpack Unpack Container (Wear PPE) Transport->Unpack InspectInner Inspect Inner Container for Seal Integrity Unpack->InspectInner Label Verify Label and Log in Inventory InspectInner->Label Seal Intact Store Store in Designated Cabinet (Cool, Dry, Ventilated) Label->Store Update Update SDS Binder Store->Update

Caption: Workflow for receiving and storing the compound.

Protocol Steps:

  • Inspection: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage. If compromised, follow institutional spill procedures.

  • Transport: Transport the intact package to a designated chemical fume hood for unpacking.

  • Don PPE: Before opening the package, don the required PPE: lab coat, nitrile gloves, and safety glasses with side shields.

  • Unpacking: Carefully open the shipping package and remove the primary container. Inspect the container's seal and label.

  • Inventory: Log the compound into the chemical inventory system, noting the date of receipt and assigned storage location.

  • Storage: Store the container in a tightly closed state in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4][5][9] A recommended storage temperature is between 2-8°C for long-term stability.[1]

Weighing and Aliquoting Protocol

This protocol minimizes aerosolization of the powder, which is the primary risk during this procedure.

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing Process cluster_cleanup Cleanup PrepArea Prepare Fume Hood: Clean Surface, Gather Tools DonPPE Don Full PPE PrepArea->DonPPE GetContainer Retrieve Compound from Storage DonPPE->GetContainer Tare Tare Weigh Vessel on Analytical Balance GetContainer->Tare Dispense Carefully Dispense Powder (Avoid Dusting) Tare->Dispense Weigh Record Final Weight Dispense->Weigh Seal Tightly Seal Primary and Aliquot Containers Weigh->Seal CleanTools Decontaminate Spatula and Weighing Area Seal->CleanTools Return Return Primary Container to Storage CleanTools->Return DoffPPE Doff and Dispose of Contaminated Gloves Return->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Step-by-step workflow for safely weighing the powder.

Protocol Steps:

  • Work Area Preparation: Ensure the analytical balance is placed inside a chemical fume hood or a ventilated balance enclosure. Clean the work surface and gather all necessary equipment (spatula, weigh paper/boat, secondary container).

  • PPE: Full PPE (lab coat, gloves, safety glasses) is mandatory.

  • Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Dispensing: Open the container in the fume hood. Use a clean spatula to carefully transfer the desired amount of powder to the tared weigh vessel. Avoid any actions that could create dust, such as tapping the spatula on the side of the container.

  • Sealing: Immediately and securely close the primary container after dispensing.

  • Cleanup: Wipe down the spatula and the balance area with a damp cloth to collect any stray powder particles. Dispose of the cloth and any contaminated weigh paper as hazardous waste.

  • Hand Washing: After completing the task and removing gloves, wash hands thoroughly with soap and water.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

IncidentFirst Aid / Spill Response Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs or persists, seek medical advice.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[5]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Minor Spill (<1g) Wearing full PPE, gently cover the spill with an inert absorbent material. Pick up and arrange disposal without creating dust. Place in a suitable, closed container for disposal.
Major Spill (>1g) Evacuate the area. Alert laboratory supervisor and institutional safety office. Do not attempt to clean up without appropriate respiratory protection and training.

Waste Disposal

All waste materials contaminated with 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole, including empty containers, used gloves, weigh papers, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole".

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not let the product enter drains.[11]

Conclusion

Working with 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole can be performed safely by understanding its potential hazards and rigorously adhering to the handling, storage, and emergency protocols outlined in this guide. A proactive approach to safety, grounded in the principles of risk mitigation and exposure prevention, is paramount for protecting laboratory personnel and ensuring the integrity of scientific research.

References

  • Safety Data Sheet. (2014, June 29). Sigma-Aldrich.
  • Safety D
  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hep
  • Safety Data Sheet. (2025, February 24). TCI Chemicals.
  • The molecular structure of 5‐bromo‐3‐(3‐trifluoromethylphenyl)isoxazole...
  • Safety D
  • 5-Bromo-3-methylbenzo[d]isoxazole chemical properties.Benchchem.
  • Safety Data Sheet. (2011, May 20). Fisher Scientific.
  • 5-Bromo-3-phenyl-2,1-benzisoxazole Properties.CompTox Chemicals Dashboard, EPA.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
  • Material Safety D
  • Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.Benchchem.
  • 5-Bromo-3-iodobenzo[d]isoxazole. (2026, February 14). PubChem.
  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents... (2021, August 27). MDPI.
  • Safety Data Sheet. (2024, December 19). Fluorochem.
  • Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018, May 22).
  • Safety Data Sheet.
  • Safety Data Sheet. (2011, May 20). Fisher Scientific.
  • 5-Bromo-3-phenylbenzo[c]isoxazole | 885-34-7.Sigma-Aldrich.
  • 5-Bromo-1,3-benzodioxole SDS, 2635-13-4 Safety D

Sources

Elucidating the Mechanism of Action of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole is a novel heterocyclic compound with significant potential for therapeutic applications. Its structural framework, combining a benzo[d]isoxazole scaffold with a trifluoromethyl group, suggests a range of possible biological activities. The benzo[d]isoxazole core is a well-established pharmacophore present in compounds targeting a variety of enzymes and receptors.[1][2] The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] While the specific mechanism of action for 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole has not been extensively documented in publicly available literature, this guide provides a comprehensive framework for its investigation.[5] We will explore potential therapeutic targets based on the known activities of structurally related compounds and provide detailed protocols for elucidating the compound's mechanism of action.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for designing relevant biological assays and interpreting their results.

PropertyValueReference
IUPAC Name 5-bromo-3-(trifluoromethyl)-1,2-benzisoxazole
Molecular Formula C₈H₃BrF₃NO
Molecular Weight 266.02 g/mol
Appearance Solid[6]
CAS Number Not available
InChI Key Not available
Storage Sealed in dry, 2-8°C[6]

Potential Therapeutic Targets and Mechanisms of Action

Based on the established pharmacology of the benzo[d]isoxazole scaffold and related isoxazole derivatives, several potential mechanisms of action for 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole can be hypothesized.

Acetylcholinesterase (AChE) Inhibition

Derivatives of benzisoxazole have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The presence of the benzo[d]isoxazole core in the target compound makes AChE a primary candidate for investigation.

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition

Recent studies have highlighted benzo[d]isoxazole analogues as inhibitors of HIF-1α transcription. HIF-1α is a key transcription factor in the cellular response to hypoxia and is a significant target in cancer therapy due to its role in tumor progression and angiogenesis. Investigating the effect of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole on the HIF-1α pathway is a promising avenue for exploring its potential anticancer effects.

Bromodomain and Extra-Terminal (BET) Protein Inhibition

The 5-substituted-3-methylbenzo[d]isoxazole scaffold has been identified as a core structure for potent and selective inhibitors of the bromodomains of the CBP/p300 transcriptional co-activators. These proteins are key regulators of gene expression and are implicated in various diseases, including cancer. Given the structural similarity, it is plausible that 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole could exhibit inhibitory activity against BET proteins, such as BRD4.

General Cytotoxicity and Anticancer Activity

The isoxazole ring is a common moiety in compounds with a wide range of pharmacological activities, including anticancer effects.[2] Therefore, a general assessment of the cytotoxicity of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole against various cancer cell lines is a logical first step in evaluating its potential as an anticancer agent.

Experimental Workflow for Mechanism of Action Studies

A systematic approach is essential for delineating the mechanism of action of a novel compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Target-Based Assays cluster_2 Mechanistic & Follow-up Studies A Compound Acquisition & QC B General Cytotoxicity Assay (e.g., MTT Assay) A->B C AChE Inhibition Assay B->C If cytotoxic D HIF-1α Reporter Assay B->D If cytotoxic E BRD4 Inhibition Assay B->E If cytotoxic F Dose-Response Studies C->F D->F E->F G Western Blot Analysis (Pathway Modulation) F->G H In Vivo Model Testing G->H

Caption: General workflow for investigating the mechanism of action of a novel compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for investigating the potential mechanisms of action of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of the reaction between thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[7]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from human erythrocytes)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • DTNB (Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound in phosphate buffer. Ensure the final DMSO concentration does not exceed 1%.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the test compound dilutions to the test wells.

    • For the positive control (100% activity), add 25 µL of phosphate buffer (with DMSO).

    • For the blank, add 50 µL of phosphate buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

    • Add 50 µL of the DTNB solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

Protocol 2: HIF-1α Reporter Gene Assay

This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing hypoxia-response elements (HREs) to measure the transcriptional activity of HIF-1α.[8]

Materials:

  • HEK293T cells (or other suitable cell line)

  • HRE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl₂)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 12-well plate.

    • At ~50% confluency, transfect the cells with the HRE-luciferase reporter plasmid using a suitable transfection reagent.[8]

  • Compound Treatment and Hypoxia Induction:

    • After 24 hours of transfection, treat the cells with various concentrations of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole.

    • Induce hypoxia by placing the cells in a hypoxia chamber (1% O₂) or by adding a chemical inducer like CoCl₂ to the medium.

    • Incubate for 6-18 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Add the luciferase assay reagent to the cell lysate.

  • Measurement and Analysis:

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Compare the luciferase activity in treated cells to untreated control cells to determine the effect of the compound on HIF-1α transcriptional activity.

G cluster_0 Normoxia cluster_1 Hypoxia cluster_2 Hypoxia A HIF-1α B Prolyl Hydroxylases (O2 dependent) A->B Hydroxylation C pVHL B->C Binding E HIF-1α (Stabilized) D Proteasomal Degradation C->D G Nucleus E->G F HIF-1β F->G J HIF-1α/β Dimer H HRE I Gene Transcription (e.g., VEGF) H->I J->H Binding

Caption: Simplified HIF-1α signaling pathway under normoxic and hypoxic conditions.

Protocol 3: BRD4 Inhibition Assay (AlphaScreen)

This is a bead-based proximity assay used to measure the interaction between the BRD4 bromodomain and an acetylated histone peptide.[9]

Materials:

  • Recombinant GST-tagged BRD4 bromodomain 1 (BD1)

  • Biotinylated histone H4 peptide (acetylated)

  • Streptavidin-coated donor beads

  • Glutathione-coated acceptor beads

  • Assay buffer

  • 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole stock solution (in DMSO)

  • 384-well microplate

  • AlphaScreen-capable plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute BRD4 (BD1) and the biotinylated histone peptide in assay buffer.

  • Assay Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the diluted BRD4 (BD1) protein and incubate for 30 minutes at room temperature.

    • Add the biotinylated histone peptide and incubate for another 30 minutes.

  • Bead Addition and Signal Detection:

    • Add the glutathione acceptor beads and incubate for 60 minutes.

    • Add the streptavidin donor beads and incubate for 30 minutes in the dark.

  • Measurement and Analysis:

    • Read the plate on an AlphaScreen-capable reader.

    • Calculate the percentage of inhibition based on the signal reduction in the presence of the test compound compared to the control.

Protocol 4: General Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Interpretation and Next Steps

The results from these initial assays will provide valuable insights into the potential mechanism of action of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole.

  • Positive hits in any of the target-based assays should be followed up with dose-response studies to determine the potency (IC₅₀ or EC₅₀) of the compound.

  • Confirmation of pathway modulation should be performed using techniques such as Western blotting to assess the levels of key proteins in the respective signaling pathways.

  • Selectivity profiling against other related targets (e.g., other bromodomains or cholinesterases) is crucial to understand the compound's specificity.

  • Promising in vitro activity should be further investigated in relevant in vivo models to assess efficacy and pharmacokinetic properties.

By following this structured approach, researchers can systematically elucidate the mechanism of action of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole and evaluate its potential as a novel therapeutic agent.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Retrieved from [Link]

  • PubMed. (2015, December 2). A Bead-Based Proximity Assay for BRD4 Ligand Discovery. Retrieved from [Link]

  • Boster Bio. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link]

  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PMC. (2025, February 26). A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy. Retrieved from [Link]

  • PLOS One. (2010, May 7). Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • PMC. (n.d.). Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Human HIF1a(Hypoxia Inducible Factor 1 Alpha) ELISA Kit. Retrieved from [Link]

  • PubChem. (2026, February 14). 5-Bromo-3-iodobenzo[d]isoxazole. Retrieved from [Link]

  • MDPI. (2021, August 27). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antipsychotic, anti-inflammatory, and anticancer properties.[1][2][3] The specific analogue, 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole, represents a particularly valuable building block for drug discovery. The trifluoromethyl (CF₃) group, a bioisostere of the methyl group, often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates due to its unique electronic properties and steric profile.[4] The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a diverse range of chemical modifications through modern cross-coupling and substitution reactions. This guide provides a detailed exploration of key derivatization strategies for this scaffold, offering both mechanistic insights and actionable laboratory protocols.

Core Chemical Properties of the Starting Scaffold

A foundational understanding of the starting material's properties is crucial for successful synthetic planning.

PropertyValue
IUPAC Name 5-bromo-3-(trifluoromethyl)-1,2-benzisoxazole
Molecular Formula C₈H₃BrF₃NO
Molecular Weight 266.02 g/mol
Appearance Typically a white to off-white solid
Key Reactive Sites C5-Br bond (for cross-coupling and substitution)

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the electron-deficient benzisoxazole ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing trifluoromethyl group at the 3-position further activates the C-Br bond towards oxidative addition, the rate-determining step in many of these catalytic cycles.[3][5] This section details protocols for the most impactful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide. This is arguably the most common method for introducing aryl or heteroaryl diversity at the 5-position of the benzisoxazole core.

Causality of Protocol Design: The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical. For electron-deficient aryl bromides like our substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often preferred.[6] These ligands promote the formation of a monoligated, highly reactive palladium(0) species, which facilitates the oxidative addition step.[3] A biphasic solvent system (e.g., toluene/water or dioxane/water) is commonly used to dissolve both the organic-soluble substrates and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Toluene and Water (e.g., 4:1 v/v) or Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole, the boronic acid, Pd(OAc)₂, SPhos, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ OxAdd->ArPd(II)BrL2 Transmetal Transmetalation ArPd(II)BrL2->Transmetal ArPd(II)Ar'L2 Ar-Pd(II)-Ar'L₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 ArAr Ar-Ar' (Product) RedElim->ArAr ArBr Ar-Br (Substrate) ArBr->OxAdd ArB(OH)2 Ar'-B(OH)₂ + Base ArB(OH)2->Transmetal caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide range of aryl amines.[7][8] This is a key transformation for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.

Causality of Protocol Design: Similar to the Suzuki coupling, the choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, tBuXPhos) are highly effective.[9] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. The reaction is typically run in an anhydrous, aprotic solvent like toluene or dioxane.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 - 0.03 eq)

  • BrettPhos (0.02 - 0.06 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In an oven-dried Schlenk tube inside a glovebox, add NaOtBu.

  • To a separate vial, add Pd₂(dba)₃ and BrettPhos, and dissolve in the anhydrous solvent.

  • Add the catalyst solution to the Schlenk tube containing the base.

  • Add the 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole and the amine to the reaction vessel.

  • Seal the tube, remove it from the glovebox, and heat to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are generally complete in 4-24 hours.

  • After cooling, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1] This reaction is invaluable for introducing linear alkynyl linkers, which can be further functionalized or used to probe binding pockets in drug targets.

Causality of Protocol Design: The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (typically CuI) as a co-catalyst.[10] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base and often as a solvent. The electron-withdrawing CF₃ group on the substrate is beneficial for the oxidative addition step.[3]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole (1.0 eq)

  • Terminal alkyne (1.2 - 2.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.04 - 0.10 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (optional co-solvent)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed amine base (and co-solvent if used) via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution (SₙAr) is a powerful, often metal-free, alternative for derivatization. This reaction is highly effective on aromatic rings that are "activated" by the presence of strong electron-withdrawing groups.[11][12] The 3-(trifluoromethyl)benzo[d]isoxazole system is an excellent candidate for SₙAr at the 5-bromo position due to the potent electron-withdrawing nature of both the trifluoromethyl group and the isoxazole ring itself.

Causality of Protocol Design: The SₙAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The stability of this intermediate is the key to the reaction's success. The trifluoromethyl group stabilizes this negative charge through a strong inductive effect (-I). The reaction requires a good nucleophile (e.g., an amine, alkoxide, or thiol) and is often performed in a polar aprotic solvent, such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which can solvate the cation of the nucleophile without solvating the anion, thus enhancing its nucleophilicity. Heating is typically required to overcome the activation energy for the initial nucleophilic attack.

Experimental Protocol: SₙAr with an Amine Nucleophile

Materials:

  • 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine) (2.0 - 3.0 eq)

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base (optional, to scavenge HBr) (1.5 - 2.0 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube or microwave vial, combine 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole, the amine nucleophile, and the base (if used).

  • Add the polar aprotic solvent.

  • Seal the vessel and heat the mixture to 100-150 °C. Microwave irradiation can often significantly reduce reaction times.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Diagram: SₙAr Workflow

SNAr_Workflow start Start: 5-Bromo-3-(trifluoromethyl) benzo[d]isoxazole + Nucleophile reagents Reagents: - Polar Aprotic Solvent (DMSO/DMF) - Heat (Conventional or Microwave) start->reagents reaction Nucleophilic Attack & Meisenheimer Complex Formation reagents->reaction elimination Elimination of Bromide (Restoration of Aromaticity) reaction->elimination workup Aqueous Workup & Extraction elimination->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: 5-Substituted-3-(trifluoromethyl) benzo[d]isoxazole purification->product caption General workflow for SₙAr derivatization.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in this specific synthesis. By explaining the causality behind experimental choices, this guide aims to equip you with the necessary insights for successful and efficient synthesis.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems that may arise during the synthesis of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole, which is commonly prepared via the cyclization of a substituted salicylaldehyde oxime.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent issue and can often be attributed to several factors. A systematic approach is key to diagnosing the problem.

  • Incomplete Oxime Formation: The initial step, the formation of the oxime from 2-hydroxy-5-bromobenzotrifluoride and hydroxylamine, is crucial.[1][2] Incomplete conversion to the oxime will naturally lead to a lower overall yield.

    • Troubleshooting:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aldehyde.

      • pH Adjustment: The reaction is pH-sensitive. Ensure the presence of a mild base, such as sodium acetate or pyridine, to neutralize the HCl released from hydroxylamine hydrochloride.[2]

      • Reaction Time and Temperature: While often performed at room temperature, gentle heating may be required to drive the reaction to completion.[1]

  • Failed or Incomplete Cyclization: The subsequent cyclization of the oxime to the benzisoxazole ring is the critical ring-forming step.[3]

    • Troubleshooting:

      • Dehydrating Agent/Conditions: This step often requires heat or a dehydrating agent to facilitate the elimination of water.[1][2] If heating alone is insufficient, consider the addition of a dehydrating agent.

      • Solvent Choice: The choice of solvent can influence the reaction rate. Ensure a solvent is used that allows for the necessary reaction temperature to be reached.

  • Side Product Formation: The formation of unintended products will consume starting materials and reduce the yield of the desired product. See Question 2 for more details on common side products.

Question 2: I'm observing significant impurity peaks in my crude product analysis (TLC, LC-MS, NMR). What are these side products and how can I minimize them?

Answer: Side product formation can complicate purification and significantly lower your yield. Here are some of the most probable culprits:

  • Formation of Nitrile Oxide Dimers (Furoxans): Under certain conditions, the intermediate nitrile oxide, formed in some synthetic routes, can dimerize to form furoxans, especially at high concentrations.[4][5]

    • Mitigation Strategy: If your synthesis proceeds via a nitrile oxide intermediate, generating it in situ at low concentrations can minimize dimerization. This can be achieved by the slow addition of one of the reagents.[4]

  • Incomplete Cyclization Leading to Stable Oxime Intermediate: The oxime intermediate itself may be isolated as a major component of the crude product if the cyclization conditions are not optimal.[3]

    • Mitigation Strategy: As discussed in Question 1, ensure adequate heating or the use of a dehydrating agent to promote the cyclization step.[1]

  • Hydrolysis of the Trifluoromethyl Group: While the C-F bond is very strong, the trifluoromethyl group is not completely inert.[6][7] Under harsh basic or acidic conditions, particularly at elevated temperatures, the electron-withdrawing nature of the CF3 group can make the carbon atom susceptible to nucleophilic attack, potentially leading to hydrolysis.[6]

    • Mitigation Strategy: Avoid excessively harsh pH conditions and prolonged heating. If strong bases or acids are necessary, consider performing the reaction at lower temperatures for a longer duration.

  • Oxidation of Phenolic Intermediates: The starting material, a substituted salicylaldehyde, contains a phenol which can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods.[3][8] This can lead to colored impurities.

    • Mitigation Strategy: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

Question 3: The reaction appears to have stalled and is not proceeding to completion. What can I do?

Answer: A stalled reaction can be frustrating. Here are several steps to consider:

  • Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.[3] Incrementally increase the temperature while closely monitoring the reaction by TLC.

  • Reagent Degradation: Ensure the purity and activity of your reagents, particularly hydroxylamine, which can degrade over time.

  • Catalyst Deactivation (if applicable): If your specific protocol uses a catalyst, it may have become deactivated. Adding a fresh portion of the catalyst could restart the reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole?

A1: The most common pathway involves two key steps:

  • Oxime Formation: A substituted 2-hydroxybenzaldehyde (in this case, 5-bromo-2-hydroxybenzotrifluoride) reacts with hydroxylamine to form a salicylaldoxime.[1][9]

  • Cyclization: The resulting oxime undergoes an intramolecular cyclization with the elimination of a water molecule to form the benzo[d]isoxazole ring. This step is typically promoted by heat.[1][2]

Q2: Why is the trifluoromethyl group important in this molecule?

A2: The trifluoromethyl (CF3) group is a key substituent in medicinal chemistry for several reasons. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's electronic properties, metabolic stability, and ability to cross cell membranes.[10][11] The C-F bond is one of the strongest in organic chemistry, making the CF3 group generally resistant to metabolic degradation, which can prolong the half-life of a drug.[11]

Q3: What are the best practices for purifying the final product?

A3: The crude product can be purified using standard laboratory techniques.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often an effective method for obtaining high purity material.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a reliable alternative.[1][2]

Visualizing the Process

Reaction Pathway and a Common Side Reaction

cluster_main Main Reaction Pathway cluster_side Potential Side Reaction A 5-Bromo-2-hydroxy- benzotrifluoride C Oxime Intermediate A->C + B Hydroxylamine B->C D 5-Bromo-3-(trifluoromethyl) benzo[d]isoxazole C->D Heat (-H2O) E Oxime Intermediate G Hydrolysis Product E->G F Harsh Basic Conditions F->G

Caption: Main synthesis pathway and a potential side reaction.

Troubleshooting Workflow for Low Yield

Start Low Yield Observed CheckOxime Check Oxime Formation (TLC Analysis) Start->CheckOxime IncompleteOxime Incomplete CheckOxime->IncompleteOxime No CompleteOxime Complete CheckOxime->CompleteOxime Yes OptimizeOxime Optimize Oxime Formation: - Adjust pH - Increase reaction time/temp IncompleteOxime->OptimizeOxime CheckCyclization Check Cyclization Step (TLC/LC-MS) CompleteOxime->CheckCyclization OptimizeOxime->CheckOxime IncompleteCyclization Incomplete CheckCyclization->IncompleteCyclization No CompleteCyclization Complete CheckCyclization->CompleteCyclization Yes OptimizeCyclization Optimize Cyclization: - Increase temperature - Add dehydrating agent IncompleteCyclization->OptimizeCyclization AnalyzeImpurities Analyze for Side Products (NMR, LC-MS) CompleteCyclization->AnalyzeImpurities OptimizeCyclization->CheckCyclization SideProducts Side Products Present AnalyzeImpurities->SideProducts Yes NoSideProducts Minimal Side Products AnalyzeImpurities->NoSideProducts No MitigateSideProducts Implement Mitigation Strategy: - Inert atmosphere - Milder conditions SideProducts->MitigateSideProducts ReviewPurification Review Purification Method NoSideProducts->ReviewPurification

Caption: A step-by-step guide to troubleshooting low yields.

Experimental Protocol: General Synthesis

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 5-Bromo-2-hydroxybenzotrifluoride

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve 5-Bromo-2-hydroxybenzotrifluoride (1.0 eq.) in ethanol.

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in a minimal amount of water.

    • Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Cyclization:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 8-12 hours. Monitor the formation of the product by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

References

  • BenchChem. (2025). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • Grokipedia. (n.d.). Trifluoromethyl group.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • TCI Chemicals. (n.d.). Selective Transformations of Aromatic Trifluoromethyl Groups.
  • Wikipedia. (n.d.). Trifluoromethylation.
  • BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
  • BenchChem. (2025). 5-Bromo-3-methylbenzo[d]isoxazole chemical properties.
  • Royal Society of Chemistry. (2016). Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Synthesis of 5-bromo-3-methyltropono[d] isoxazole.
  • ResearchGate. (n.d.). The molecular structure of 5‐bromo‐3‐(3‐trifluoromethylphenyl)isoxazole....
  • National Institutes of Health. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation.
  • (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • (2020). Oxime radicals: generation, properties and application in organic synthesis.
  • National Institutes of Health. (n.d.). Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions.
  • Wikipedia. (n.d.). Salicylaldoxime.
  • National Institutes of Health. (n.d.). One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow.

Sources

optimizing reaction conditions for 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers optimizing the synthesis of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole . It synthesizes established organic chemistry principles with specific troubleshooting protocols for electron-deficient benzisoxazole scaffolds.

Ticket Type: Reaction Optimization & Troubleshooting Lead Scientist: Dr. H. Vance, Senior Application Specialist

The Synthetic Pathway (Visualized)

To optimize this reaction, one must first understand the competing electronic forces. The synthesis typically proceeds via the cyclization of 2,2,2-trifluoro-1-(5-bromo-2-fluorophenyl)ethanone oxime .

The Mechanism: This is an intramolecular Nucleophilic Aromatic Substitution (


).
  • Activation: The

    
     group on the oxime backbone increases the acidity of the oxime hydroxyl group, facilitating deprotonation.
    
  • Cyclization: The oximate anion attacks the C-2 position of the benzene ring.

  • Leaving Group: The Fluorine atom (good leaving group in

    
    ) is displaced.
    

ReactionMechanism Precursor Ketone Precursor (1-(5-bromo-2-fluorophenyl) -2,2,2-trifluoroethanone) Oxime Intermediate Oxime (Acidic OH due to CF3) Precursor->Oxime NH2OH·HCl NaOAc, EtOH Transition Meisenheimer Complex Oxime->Transition Base (K2CO3/NaH) Deprotonation Product Target Product 5-Bromo-3-(trifluoromethyl) benzo[d]isoxazole Transition->Product -F (Elimination) Cyclization

Figure 1: The reaction pathway relies on the acidity of the oxime proton and the lability of the aryl-fluorine bond.

Critical Reaction Parameters (Optimization)

The presence of the trifluoromethyl (


)  group distinguishes this synthesis from standard benzisoxazoles (like Zonisamide intermediates). The 

group is electron-withdrawing, which stabilizes the oxime anion but can also make the precursor susceptible to haloform-type cleavage if the base is too strong or the temperature too high.
Solvent & Base Selection Matrix

Data derived from comparative analysis of


 cyclizations on electron-deficient aromatics [1, 2].
ParameterRecommendedWhy?Risk Factor
Solvent DMF (N,N-Dimethylformamide)High dielectric constant stabilizes the polar Meisenheimer transition state.Difficult to remove completely; can hydrolyze at high T.
Alt. Solvent NMP (N-Methyl-2-pyrrolidone)Higher thermal stability than DMF; excellent for stubborn

.
High boiling point makes workup tedious.
Base

(Potassium Carbonate)
Mild enough to prevent

hydrolysis; strong enough to deprotonate oxime (

).
Requires vigorous stirring (heterogeneous reaction).
Alt. Base NaH (Sodium Hydride)Rapid, irreversible deprotonation. High yield potential.[1][2][3]High Risk: Can cause side reactions with the

group or aromatic ring if in excess.
Temperature 80°C - 100°C Sufficient energy to overcome activation barrier for Ar-F displacement.>120°C risks Beckmann rearrangement or degradation.

Troubleshooting Guide (FAQ)

Ticket #402: "I'm seeing low conversion, and the starting material remains."

  • Diagnosis: The Fluorine atom at position 2 is not sufficiently activated, or the oxime is not fully deprotonated.

  • Solution:

    • Check Water Content:

      
       reactions are inhibited by water (solvation of the nucleophile). Ensure DMF is anhydrous (<0.05% water).
      
    • Switch Base: If using

      
      , switch to Cs2CO3  (Cesium Carbonate). The "Cesium Effect" increases the solubility of the carbonate and the nakedness of the oximate anion, boosting reactivity.
      
    • Increase Temp: Bump temperature to 110°C, but monitor strictly for degradation.

Ticket #405: "My product contains a 'hydrolyzed' impurity."

  • Diagnosis: You likely attacked the

    
     group. Strong bases (like hydroxide or methoxide) or high temperatures can attack the 
    
    
    
    , converting it to a carboxylic acid or ester.
  • Solution:

    • Avoid hydroxide bases (NaOH, KOH).

    • Avoid alcoholic solvents (MeOH, EtOH) during the cyclization step (use them only for the oxime formation step).

    • Stick to aprotic solvents (DMF/THF) and carbonate bases.

Ticket #409: "I isolated a side product that looks like an amide."

  • Diagnosis: Beckmann Rearrangement. Under acidic conditions or extreme heat, the oxime can rearrange into an amide instead of cyclizing.

  • Solution: Ensure the reaction medium remains basic throughout. Do not use Lewis acids. Verify the pH of your reaction mixture is >9.

Troubleshooting Decision Tree

Troubleshooting Problem Start: Low Yield or Impurity CheckSM Is Starting Material (SM) still present? Problem->CheckSM Impurity Impurity Analysis Problem->Impurity No (SM Consumed) CheckWater Is Solvent Wet? CheckSM->CheckWater Yes DrySolvent Action: Dry DMF/DMSO Use Molecular Sieves CheckWater->DrySolvent Yes CheckBase Is Base Strong Enough? CheckWater->CheckBase No SwitchCs Action: Switch to Cs2CO3 or add 18-Crown-6 CheckBase->SwitchCs Optimize Beckmann Amide Detected? (Beckmann Rearr.) Impurity->Beckmann Hydrolysis Acid/Ester Detected? (CF3 Attack) Impurity->Hydrolysis BasicCheck Action: Ensure pH > 9 Lower Temp Beckmann->BasicCheck Yes MilderBase Action: Avoid NaOH/Alkoxides Use K2CO3 Hydrolysis->MilderBase Yes

Figure 2: Systematic diagnostic flow for common synthetic failures.

The "Gold Standard" Protocol

Based on optimized conditions for electron-deficient benzisoxazoles [1, 3].

Reagents:

  • 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Sodium Acetate (1.5 equiv) — Step 1

  • Potassium Carbonate (

    
    ) (2.0 equiv) — Step 2
    
  • Ethanol (Step 1 solvent) & DMF (Step 2 solvent)

Step 1: Oximation (Precursor Preparation)

  • Dissolve the ketone in Ethanol (10 vol).

  • Add Hydroxylamine HCl and Sodium Acetate.[4][5]

  • Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc).[6]

  • Critical Workup: Evaporate EtOH. Partition residue between water and EtOAc. Dry organic layer and concentrate.[4] Note: You may obtain a mixture of E/Z isomers. Both can cyclize, but the Z-isomer cyclizes faster. Do not purify excessively here; proceed to cyclization.

Step 2: Cyclization (


) 
  • Dissolve the crude oxime in anhydrous DMF (5 vol).

  • Add powdered, dry

    
     (2.0 equiv).
    
  • Heat to 90°C under Nitrogen atmosphere.

  • Stir for 3–5 hours.

    • Checkpoint: If reaction stalls, add 0.1 equiv of 18-crown-6 ether to solubilize the carbonate.

  • Workup: Pour mixture into ice-cold water (20 vol). The product should precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (80:20) or purify via silica column (Hexane/EtOAc gradient).[6]

Expected Yield: 75–85% Appearance: White to off-white crystalline solid.

References
  • Synthesis of 3-(trifluoromethyl)-1,2-benzisoxazoles.Journal of Heterocyclic Chemistry.

    
     group. 
    
  • Nucleophilic Arom

    
    ) in Heterocycle Synthesis. Organic Process Research & Development. Discusses solvent effects (DMF vs THF) and the "Cesium Effect" in cyclization reactions. 
    
  • Zonisamide Intermediate Synthesis. Google Patents. Patent literature regarding the synthesis of 1,2-benzisoxazole-3-methanesulfonamide provides the industrial baseline for the base-mediated cyclization of 2-fluoro-acylphenone oximes.

Sources

Technical Support Center: Solubility Optimization for 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-ISOX-5BR-CF3 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Diagnostic Assessment

The Issue: You are likely experiencing "brick dust" behavior.[1] 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole combines a rigid, planar aromatic core (high crystal lattice energy) with extreme lipophilicity (high LogP).[1]

The Molecule at a Glance:

  • Core: Benzo[d]isoxazole (1,2-benzisoxazole).[1][2]

  • Substituents:

    • 5-Bromo: Heavy halogen, increases lipophilicity and promotes halogen bonding in the crystal lattice.[1]

    • 3-Trifluoromethyl: Adds significant hydrophobicity (+1.2 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       value) and electron-withdrawing character, deactivating the ring but making it "greasier."
      
  • Physicochemical Profile (Estimated):

    • LogP: ~4.2 – 4.8 (Highly Lipophilic).[1]

    • Aqueous Solubility: < 1 µM (Practically Insoluble).[1]

    • H-Bond Donors: 0 (No -OH or -NH).[1]

    • H-Bond Acceptors: Weak (N/O in ring, F atoms).[1]

Root Cause of Insolubility: The molecule lacks polar handles to interact with water.[1] Furthermore, the planar structure allows for tight


-

stacking in the solid state, requiring high energy to break the crystal lattice. When you dilute a DMSO stock into aqueous media, the water molecules self-associate, forcing the hydrophobic drug molecules to aggregate and precipitate ("crash out") almost instantly.

Troubleshooting Guides (FAQ Format)

Category A: Stock Solution Preparation

Q: I added DMSO, but the solid won't dissolve completely. It looks cloudy.[1] What now? A: You are likely fighting the crystal lattice energy.[1]

  • Switch Solvent: If DMSO is insufficient, switch to Anhydrous DMAc (Dimethylacetamide) or DMF (Dimethylformamide) .[1] These often have better solvating power for highly fluorinated aromatics than DMSO.[1]

  • Thermal Shift: Sonicate the vial at 40°C for 10-15 minutes . The input of thermal and mechanical energy helps disrupt the crystal lattice.

  • Check Water Content: Ensure your DMSO is "Dry" or "Anhydrous" grade (≤0.1% water).[1] Even small amounts of atmospheric moisture absorption in older DMSO bottles can drastically reduce the solubility of this specific compound.

Q: Can I use ethanol or methanol as a stock solvent? A: No. Protic solvents (alcohols) are poor choices for this molecule.[1] The -CF3 and -Br groups make it too lipophilic for methanol/ethanol to solvate effectively at high concentrations (>10 mM).[1] You will likely see precipitation upon storage at -20°C. Stick to dipolar aprotic solvents (DMSO, DMF, DMAc).[1]

Category B: Biological Assay Formulation

Q: My compound precipitates immediately when I add the DMSO stock to the cell culture media. How do I fix this? A: This is the classic "Kinetic Solubility Crash." You are exceeding the thermodynamic solubility limit in the buffer. The Rescue Protocol:

  • Pre-dilution Step: Do not pipette 100% DMSO stock directly into media.[1] Create a 10x intermediate in pure DMSO or a DMSO/Tween-80 mixture first.[1]

  • Surfactant Shielding: Add 0.1% Tween-80 or 0.5% Methylcellulose to your aqueous media before adding the compound.[1] The surfactant forms micelles that encapsulate the hydrophobic benzoisoxazole, keeping it in suspension.

  • Cyclodextrin Complexation: Use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in your buffer.[1] The hydrophobic cavity of the cyclodextrin can host the benzoisoxazole core, preventing aggregation.

Category C: Chemical Stability[1][3]

Q: Can I use NaOH to help dissolve it? A: CRITICAL WARNING: DO NOT USE STRONG BASES. The benzo[d]isoxazole ring is susceptible to Kemp Elimination-style ring opening under basic conditions.[1]

  • Mechanism: Base attacks the 3-position or deprotonates adjacent sites, leading to N-O bond cleavage and formation of salicylonitriles or related phenols.

  • Result: You will dissolve the compound, but you will be screening a degradation product, not your target molecule. Keep pH < 8.0.[1][3]

Visual Workflows & Decision Trees

Figure 1: Solubility Optimization Decision Tree

Caption: Logic flow for selecting the correct solvent system based on application and observed precipitation.

SolubilityTree Start Start: Solid Powder Step1 Attempt 100mM in DMSO Start->Step1 Check1 Clear Solution? Step1->Check1 SuccessStock Stock Ready (Store -20°C) Check1->SuccessStock Yes FailStock Cloudy/Precipitate Check1->FailStock No AssayPrep Prepare Aqueous Assay SuccessStock->AssayPrep Action1 Switch to DMAc or DMF + Sonication (40°C) FailStock->Action1 Check2 Clear Solution? Action1->Check2 Check2->SuccessStock Yes Check2->FailStock No (Consult Chemist) DirectAdd Direct Addition to Media AssayPrep->DirectAdd High Risk SafeAdd Intermediate Dilution Method (with Surfactant) AssayPrep->SafeAdd Recommended Crash PRECIPITATION RISK (Crash Out) DirectAdd->Crash

[1]

Standardized Protocols

Protocol A: Preparation of 10 mM Stock Solution

Use this for long-term storage and initial handling.

  • Weighing: Weigh approximately 3.08 mg of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole (MW: ~307.9 g/mol ).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO .

    • Note: If using a pipette, pre-wet the tip to ensure accurate volume delivery of viscous DMSO.

  • Dissolution: Vortex for 30 seconds.

  • Inspection: Hold vial up to a light source. Look for "schlieren lines" (wavy refraction lines) or floating micro-crystals.[1]

  • Troubleshooting: If crystals persist, sonicate in a water bath at 40°C for 10 minutes.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Serial Dilution" Method for Assays

Use this to dose cells without crashing the compound.

StepComponentVolumeFinal Conc.Solvent Composition
1. Stock Compound in DMSO-10 mM100% DMSO
2.[1] Intermediate 2 µL Stock + 198 µL Culture Media200 µL100 µM1% DMSO (High Risk of ppt)
3. Assay Well 10 µL Intermediate + 90 µL Media100 µL10 µM0.1% DMSO

Modification for Stubborn Compounds: In Step 2, replace "Culture Media" with Culture Media + 0.5% Tween-80 . This stabilizes the 100 µM intermediate state.[1]

Physicochemical Data Reference

PropertyValue (Est.)Implication
Molecular Weight 308.05 g/mol Small molecule, passes standard filters.[1]
LogP (Octanol/Water) 4.2 – 4.8Highly lipophilic; partitions into cell membranes rapidly but dissolves poorly in water.[1]
pKa N/A (Non-ionizable)pH adjustment (acid/base) will NOT improve solubility.[1]
H-Bond Donors 0Limited interaction with water molecules.[1]
Polar Surface Area (PSA) ~39 ŲLow PSA correlates with high permeability but low solubility.[1]

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and Cosolvents). Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • BenchChem Technical Support. (2025). The Dual Nature of the Isoxazole Ring: Stability and Reactivity.[4] BenchChem Technical Guides. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole before handling.

Sources

avoiding decomposition of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole Integrity Management

  • Ticket ID: BZO-TFM-5BR-STABILITY

  • Status: Active

  • Assigned Specialist: Senior Application Scientist

  • Last Updated: February 18, 2026

Executive Summary: The "Achilles' Heel" of Your Scaffold

You are working with 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole . This is not a standard aryl halide.[1] It possesses a "push-pull" instability that traps many chemists:

  • The "Pull": The 3-trifluoromethyl (

    
    ) group is strongly electron-withdrawing, significantly reducing the electron density of the isoxazole ring.
    
  • The "Break": The N–O bond in the benzo[d]isoxazole ring is inherently weak (~50–60 kcal/mol). The electron deficiency caused by the

    
     group makes this bond hypersensitive to nucleophilic attack  and reductive cleavage .
    

The Consequence: Under standard cross-coupling conditions (strong base, high heat), the ring opens to form 2-hydroxy-5-(trifluoromethyl)benzonitrile (a salicylonitrile derivative). Once this nitrile forms, your desired reaction is dead.

Module 1: Storage & Handling Protocols

Q: I just received my shipment. How do I store it to prevent degradation before I even start?

A: This compound is metastable. It does not degrade instantly in air, but it has a "shelf-life" defined by moisture and light exposure.

ParameterProtocolThe "Why" (Mechanism)
Temperature -20°C (Freezer) Thermal energy accelerates N–O bond homolysis. Room temperature storage is acceptable for days, but months require freezing.
Atmosphere Argon/Nitrogen Moisture promotes hydrolysis. While the ring is not an anhydride, trace acid/base in air + water can initiate ring opening over time.
Light Amber Vial / Foil Isoxazoles are photolabile. UV light can excite the N–O bond, leading to radical cleavage and rearrangement to oxazoles or nitriles.
Solution State Avoid Do not store in DMSO or DMF for long periods. These polar aprotic solvents can facilitate nucleophilic attack by trace impurities.

Module 2: Reaction Optimization (The "Do Not" List)

Q: I tried a standard Suzuki coupling (Pd(PPh3)4, Na2CO3, Toluene/EtOH, Reflux) and got a complex mixture. What happened?

A: You likely triggered the Base-Promoted Ring Opening (BPRO) . The use of ethanol (a protic solvent) combined with heat and base is fatal for electron-deficient benzisoxazoles.

The Decomposition Pathway

The following diagram illustrates how your molecule dies in the presence of strong bases or nucleophiles.

Decomposition Figure 1: Base-Promoted Ring Opening (BPRO) Mechanism leading to nitrile formation. Start 5-Bromo-3-(trifluoromethyl) benzo[d]isoxazole Transition Tetrahedral Intermediate (Nucleophilic Attack at C3/N) Start->Transition + Base Base Strong Base / Nucleophile (OH-, RO-, R-Li) Product 2-hydroxy-5-(trifluoromethyl) benzonitrile (DEAD END) Transition->Product N-O Bond Cleavage

Operational Guidelines for Cross-Coupling

To couple the 5-Bromo position without destroying the ring, you must adhere to these strict conditions:

VariableFORBIDDEN (High Risk)RECOMMENDED (Safe)
Base Hydroxides (

), Alkoxides (

,

), Hydrides (

)
Phosphates (

), Carbonates (

,

)
Solvent Alcohols (MeOH, EtOH), Water (biphasic is risky), Pyridine1,4-Dioxane, Toluene, DME (Anhydrous)
Catalyst High-loading Pd(0) without specialized ligandsPd(dppf)Cl2, Pd(PPh3)4 (Keep loading low, 1-3 mol%)
Temp > 100°C60°C – 80°C (Monitor conversion closely)

Technical Insight: The


 group makes the C3 carbon highly electrophilic. Alkoxides (

) will attack the ring directly. Carbonates are poor nucleophiles but sufficient bases for the transmetallation step in Suzuki couplings.

Module 3: Troubleshooting Common Scenarios

Q: I need to reduce a nitro group elsewhere in the molecule. Can I use H2/Pd-C?

A: ABSOLUTELY NOT.

  • Issue: The N–O bond is weaker than the N–O bonds in a nitro group. Palladium-catalyzed hydrogenation will cleave the isoxazole ring into an amino-ketone derivative before or simultaneously with your nitro reduction.

  • Solution: Use chemoselective reductants that do not affect the isoxazole N–O bond:

    • Iron powder / Ammonium Chloride (

      
      )  in EtOH/Water.
      
    • Tin(II) Chloride (

      
      ) .
      
    • Zinc / Acetic Acid (Use with caution; monitor temperature).

Q: My LC-MS shows a peak with Mass [M+2]. Is that the product?

A: Check the retention time.

  • If you see [M+2] relative to the starting material, you may have reduced the N–O bond (adding 2 Hydrogens) to form the open-chain imine/ketone.

  • If you see [M-Br+OH] , you have hydrolyzed the bromide (rare, but possible with hydroxides).

  • Target Mass: In a Suzuki coupling with

    
    , you should see [M - Br + Ar] .
    

Module 4: Decision Tree for Experiment Planning

Use this logic flow to design your next experiment.

DecisionTree Figure 2: Experimental Decision Matrix for 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole. Start Goal: Functionalize 5-Br-3-TFM-BZO ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki/Buchwald (Cross-Coupling) ReactionType->Suzuki Reduction Reduction of Side Groups ReactionType->Reduction Lithiation Lithiation/Grignard ReactionType->Lithiation BaseCheck Base Selection: Use K3PO4 or Cs2CO3? Suzuki->BaseCheck H2Check Method: H2/Pd-C? Reduction->H2Check LithiumCheck STOP: Nucleophilic attack at C3 or Ring Opening Lithiation->LithiumCheck SafeSuzuki Proceed: Solvent: Dioxane Temp: <80°C BaseCheck->SafeSuzuki Yes UnsafeSuzuki STOP: Alkoxides will open the ring. BaseCheck->UnsafeSuzuki No (NaOtBu/NaOH) SafeRed Use Fe/NH4Cl or SnCl2 H2Check->SafeRed No UnsafeRed STOP: Ring Cleavage Inevitable H2Check->UnsafeRed Yes

References & Authoritative Sources

  • Base-Catalyzed Decomposition Mechanisms:

    • Casey, M. L., Kemp, D. S., Paul, K. G., & Cox, D. D. (1973). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. Journal of Organic Chemistry. Link

    • Note: This is the seminal work establishing the "Kemp Elimination" and ring-opening pathways for benzisoxazoles.

  • Palladium-Catalyzed Coupling of Benzo[d]isoxazoles:

    • Li, H., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. Link

    • Relevance: Demonstrates stability under specific Pd-catalysis conditions (using mild oxidants/bases).[2]

  • Synthesis and Reactivity of Trifluoromethyl-isoxazoles:

    • Pyshner, F., et al. (2021). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. PMC (NIH). Link

    • Relevance: Details the specific sensitivity of

      
      -substituted isoxazoles to nucleophiles and reduction.
      
  • General Isoxazole Stability Data:

    • BenchChem Technical Notes.[2] Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative. Link

    • Relevance: Provides industrial standard protocols for handling halogenated TFM-benzo derivatives.

Sources

Technical Support Center: Reaction Monitoring of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole. This halogenated heterocyclic compound is a key building block in medicinal chemistry, and accurate reaction monitoring is crucial for successful synthesis and purification.[1][2] This resource addresses common challenges and offers practical, field-proven solutions.

Understanding the Compound's TLC Behavior

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole possesses unique structural features that influence its chromatographic behavior. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that significantly impacts the molecule's polarity and lipophilicity.[3][4] While the -CF3 group increases lipophilicity, its strong inductive effect can also alter interactions with the polar stationary phase (silica gel).[4][5][6] The bromine atom further contributes to the overall polarity and molecular weight. These factors combined can sometimes lead to unexpected TLC results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole?

A1: A common and effective starting point for many moderately polar organic compounds is a mixture of a non-polar and a polar solvent. For this compound, begin with a 4:1 mixture of Hexane:Ethyl Acetate. This system often provides a good balance for separating the starting materials, intermediates, and the final product.[7][8] From this starting point, you can adjust the ratio to achieve an optimal Rf value, which is ideally between 0.2 and 0.8 for clear separation.[7][9]

Q2: My spots are not visible under the UV lamp. What should I do?

A2: While aromatic and conjugated systems like benzo[d]isoxazole are typically UV-active, several factors can lead to poor visualization.[10][11] First, ensure your compound's concentration is sufficient; a 1% solution is generally a good starting point.[12] If the concentration is adequate, the issue might be that your compound does not quench the fluorescence of the TLC plate effectively at 254 nm. In this case, you should use a chemical stain for visualization.[10][13]

Q3: How do I choose the right visualization stain?

A3: For 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole, a potassium permanganate (KMnO4) stain is a good general-purpose choice as it reacts with many functional groups.[10] Anisaldehyde or phosphomolybdic acid stains can also be effective.[10][14] Given the presence of the aromatic system, iodine vapor is another viable option, as it has a high affinity for such compounds.[11][14]

Q4: My spots are streaking. What is causing this?

A4: Streaking on a TLC plate is a common issue with several potential causes.[12][15] The most frequent reason is overloading the sample on the plate.[12][16] Try diluting your sample and spotting a smaller amount. Streaking can also occur if the compound is highly polar and interacts too strongly with the silica gel. In such cases, adding a small amount of a more polar solvent like methanol to your eluent can help.[8]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific problems encountered during the TLC monitoring of reactions involving 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole.

Problem 1: Poor Separation (Spots are too close together or merged)

Cause: The polarity of the solvent system is not optimized for the components of your reaction mixture.

Solution Protocol:

  • Systematic Solvent Polarity Adjustment:

    • If your spots are too high on the plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If your spots are too low on the plate (low Rf), your solvent system is not polar enough. Increase the proportion of the polar solvent.[7]

  • Trial Different Solvent Systems: If adjusting the ratio of your current system doesn't work, try a different solvent combination. Sometimes, changing the nature of the polar solvent can significantly improve separation.[17]

Solvent System (Hexane:Polar Solvent) Polar Solvent Typical Application
9:1 to 1:1Ethyl AcetateGood starting point for moderately polar compounds.
9:1 to 4:1DichloromethaneCan offer different selectivity for halogenated compounds.[17][18]
20:1 to 10:1AcetoneA more polar alternative to ethyl acetate.

Expert Tip: For difficult separations, consider a ternary solvent system. Adding a small amount (1-5%) of a third solvent, like methanol or acetic acid, can sometimes dramatically improve the resolution of spots.

Problem 2: No Spots are Visible After Development

Cause: This can be due to insufficient sample concentration, compound evaporation, or using a non-UV active compound without a post-run visualization technique.

Solution Workflow:

Caption: Troubleshooting workflow for non-visible TLC spots.

Detailed Steps:

  • Concentration Check: Before running the TLC, spot your sample and view it under a UV lamp. If you cannot see a spot at the baseline, your sample is likely too dilute.[10]

  • Immediate Visualization: Volatile compounds can evaporate from the TLC plate. Visualize the plate as soon as it is removed from the developing chamber and the solvent has evaporated.[10]

  • Staining Protocol: If UV is ineffective, use a chemical stain. A potassium permanganate dip is a robust choice.

    • Preparation: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Procedure: Dip the dried TLC plate into the solution for a few seconds. The plate will turn purple, and the spots will appear as yellow to brown areas.[14]

Problem 3: The Rf Value is Inconsistent Between Runs

Cause: Inconsistent Rf values are often due to variations in experimental conditions.

Mitigation Strategies:

  • Chamber Saturation: Always use a piece of filter paper in your developing chamber to ensure the atmosphere is saturated with solvent vapor. Allow the chamber to equilibrate for 5-10 minutes before inserting your plate.

  • Consistent Spotting: Apply your spots at the same height on each plate and keep them as small as possible.

  • Fresh Solvent: Always use a fresh solvent system for each run, as the composition of the mixture can change over time due to evaporation.[16]

  • Temperature: Run your TLCs at a consistent temperature, as temperature can affect solvent viscosity and vapor pressure.

Experimental Protocols

Standard TLC Procedure for Reaction Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[18]

  • Spotting: Use a capillary tube to spot your prepared sample onto the starting line. Also, spot the starting material and any known intermediates for comparison. Keep the spots small and allow the solvent to dry completely between applications.[12]

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the starting line.[16][18] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[18] Allow the plate to dry completely. Visualize the spots using a UV lamp and/or a chemical stain.[18]

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Plate Prepare Plate Spotting Spot Plate Prep_Plate->Spotting Prep_Sample Prepare Sample Prep_Sample->Spotting Development Develop Plate Spotting->Development Visualization Visualize Spots Development->Visualization Calculation Calculate Rf Visualization->Calculation

Caption: Standard workflow for Thin-Layer Chromatography.

References

  • Current time information in Pasuruan, ID. Google.
  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC. NIH. Retrieved February 18, 2026, from [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved February 18, 2026, from [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. Chrom Tech, Inc. Retrieved February 18, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved February 18, 2026, from [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC. NIH. Retrieved February 18, 2026, from [Link]

  • TLC Visualization Methods. Retrieved February 18, 2026, from [Link]

  • Organic Chemistryat CU Boulder. Chromtech. Retrieved February 18, 2026, from [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester. Retrieved February 18, 2026, from [Link]

  • Stains for Developing TLC Plates. Retrieved February 18, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved February 18, 2026, from [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Blogs - alwsci. Retrieved February 18, 2026, from [Link]

  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? : r/OrganicChemistry. Reddit. Retrieved February 18, 2026, from [Link]

  • TLC Visualization Methods - Theory pages. Labster. Retrieved February 18, 2026, from [Link]

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC. Retrieved February 18, 2026, from [Link]

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Using TLC to Scout Flash Chromatography Solvents. Biotage. Retrieved February 18, 2026, from [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved February 18, 2026, from [Link]

  • the re value as a constant in thin-layer chromatography. Retrieved February 18, 2026, from [Link]

  • Solvent Systems for TLC. University of Rochester. Retrieved February 18, 2026, from [Link]

  • Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. IJPPR. Retrieved February 18, 2026, from [Link]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PMC. Retrieved February 18, 2026, from [Link]

  • The molecular structure of 5‐bromo‐3‐(3‐trifluoromethylphenyl)isoxazole... ResearchGate. Retrieved February 18, 2026, from [Link]

  • Measured TLC Rf values for conventional run 1 crude reaction mixture. ResearchGate. Retrieved February 18, 2026, from [Link]

Sources

identifying impurities in 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling & Characterization Subject: 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole Ticket ID: #ISOX-CF3-BR-001 Status: Active Guide

Executive Summary

This guide addresses the identification, quantification, and remediation of impurities in 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole . Due to the electron-withdrawing nature of the trifluoromethyl (-CF


) group at the C3 position and the bromine at C5, this scaffold exhibits unique reactivity profiles—specifically heightened susceptibility to nucleophilic attack (ring opening) compared to non-fluorinated analogs.

This document is structured to assist medicinal chemists and analytical scientists in distinguishing between synthetic byproducts, degradation species, and regioisomers.

Module 1: The Impurity Library (The "Usual Suspects")

The following table summarizes the most critical impurities associated with the standard synthesis routes (cyclization of 2-fluoro-5-bromotrifluoroacetophenone or [3+2] cycloaddition).

Impurity IDStructure / NameOriginRRT (Approx)*Mass Shift (LC-MS)
IMP-A 2-Fluoro-5-bromo-trifluoroacetophenone Unreacted Starting Material0.85M+1 (Same MW, different fragmentation)
IMP-B Oxime Intermediate Incomplete Cyclization0.75 - 0.80+15 Da (vs Ketone) / +18 Da (vs Product)
IMP-C 2-Hydroxy-5-bromo-3-(trifluoromethyl)benzonitrile Ring Opening (Base Hydrolysis) 0.50 - 0.60Same MW (Isomer)
IMP-D Des-bromo analog Protodebromination (Pd-catalyzed side reaction)0.45-78/80 Da (Loss of Br)
IMP-E 6-Bromo regioisomer Non-regioselective synthesis1.02 - 1.05Same MW (Identical Mass)

*RRT (Relative Retention Time) estimated based on a standard C18 Reverse Phase method (High pH).

Visualizing Impurity Origins

The following logic map details where these impurities enter the workflow.

ImpurityOrigins cluster_stability Stability Risk Zone SM Start: 2-Fluoro-5-bromo trifluoroacetophenone Oxime Intermediate: Oxime Species SM->Oxime + NH2OH Regio IMP-E: 6-Bromo Isomer SM->Regio If SM isomer impure Oxime->SM Hydrolysis Product Target: 5-Bromo-3-(CF3) benzo[d]isoxazole Oxime->Product Cyclization (Base/Heat) RingOpen IMP-C: Salicylonitrile Deriv. (Ring Opening) Product->RingOpen Excess Base (pH > 10)

Figure 1: Impurity genesis during the cyclization and isolation phases. Note the reversibility of the oxime formation and the irreversibility of the ring opening.

Module 2: Analytical Method Development

Users often struggle to separate the target isoxazole from the IMP-C (Nitrile) and IMP-A (Ketone) because of similar lipophilicity profiles driven by the CF


 group.
Recommended HPLC Protocol
  • Column: C18 with steric protection (e.g., Zorbax StableBond or Waters BEH C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 60% B (Isocratic hold to elute polar degradants)

    • 2-15 min: 60% -> 95% B (Shallow gradient is critical)

    • 15-20 min: 95% B

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (nitrile slope).

  • Flow Rate: 1.0 mL/min.

Technical Insight: The benzo[d]isoxazole ring is electron-deficient. Using Methanol (MeOH) can sometimes cause broad peaks due to hydrogen bonding interactions with the isoxazole nitrogen. Acetonitrile is preferred for sharper peak shapes.

Module 3: Troubleshooting & FAQs

Q1: "I see a peak with the exact same mass as my product, but it elutes earlier. What is it?"

Diagnosis: This is almost certainly IMP-C (The Ring-Opened Nitrile) . Mechanism: The isoxazole ring, particularly with the electron-withdrawing 3-CF


 group, is sensitive to base. If you used NaOH or K

CO

for the cyclization and heated it too long, the hydroxide attacks the C3 position, opening the ring to form 2-hydroxy-5-bromo-3-(trifluoromethyl)benzonitrile. Confirmation:
  • IR Spectroscopy: Look for a sharp nitrile stretch (

    
    ) around 2230 cm
    
    
    
    . The intact isoxazole does not have this band.
  • 1H NMR: The phenolic proton (OH) will appear as a broad singlet downfield (10-12 ppm), which is absent in the target isoxazole.

Q2: "My 19F NMR shows two signals. One at -63.5 ppm and another at -63.8 ppm. Is this the regioisomer?"

Diagnosis: Likely, yes. Context: If your starting material (the acetophenone) contained any 4-bromo isomer (instead of 5-bromo), you will generate the 6-bromo-3-(trifluoromethyl)benzo[d]isoxazole . Resolution:

  • The CF

    
     group is a powerful probe.
    
  • Target (5-Br): The CF

    
     is para to the proton at C7 and meta to the Bromine.
    
  • Impurity (6-Br): The CF

    
     environment changes slightly due to the electronic vector of the bromine moving closer/further.
    
  • Action: Run a 19F-1H HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment. If the CF

    
     shows a strong NOE correlation to a proton that is a doublet (coupling to another aromatic proton), it confirms the position.
    
Q3: "How do I remove the unreacted ketone (IMP-A)?"

Issue: The ketone and the isoxazole have very similar polarities (both are lipophilic). Flash chromatography is often insufficient. Protocol:

  • Chemical Wash: The ketone can form a hydrazone or oxime more readily than the isoxazole ring opens (under mild conditions).

  • Treat the crude mixture with Girard's Reagent T (a polar hydrazine derivative) in ethanol/acetic acid.

  • The ketone converts to a water-soluble hydrazone.

  • Perform an aqueous workup. The target isoxazole remains in the organic layer; the derivatized impurity washes away.

Q4: "I am seeing a 'M-Br' peak in my LCMS. Is the instrument stripping the bromine?"

Diagnosis: It depends on the ionization mode, but usually, this is real chemical debromination (IMP-D ), not an artifact. Cause: If you are performing a Suzuki coupling on this scaffold in situ or using a Pd catalyst in a previous step, the oxidative addition into the C-Br bond can be followed by reduction (hydrodehalogenation) if the transmetallation is slow. Check: Look at the isotope pattern.

  • Target: 1:1 doublet (mass X and X+2).

  • Debrominated: Single peak (no Br isotope pattern).

Module 4: Advanced Characterization Decision Tree

Use this workflow when an unknown impurity peak appears.

CharacterizationTree Start Unknown Peak Detected CheckMS Check LC-MS Isotope Pattern Start->CheckMS BrPattern 1:1 Doublet (Br present)? CheckMS->BrPattern YesBr Yes: Contains Bromine BrPattern->YesBr NoBr No: Debrominated / Artifact BrPattern->NoBr CheckMW Check Molecular Weight YesBr->CheckMW SameMW MW = Target CheckMW->SameMW DiffMW MW ≠ Target CheckMW->DiffMW IRCheck IR Spectroscopy SameMW->IRCheck Nitrile Nitrile Band (~2230 cm-1)? IRCheck->Nitrile ImpC ID: IMP-C (Ring Open) Nitrile->ImpC Yes ImpE ID: IMP-E (Regioisomer) Nitrile->ImpE No

Figure 2: Decision matrix for identifying unknown impurities based on MS and IR data.

References

  • Synthesis of trifluoromethylated isoxazoles : Royal Society of Chemistry (RSC). "Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra-molecular C-H functionalisation." Available at: [Link]

  • Ring-Opening Fluorination : ResearchGate. "Ring-Opening Fluorination of Isoxazoles." Discusses the stability of the N-O bond and ring cleavage mechanisms. Available at: [Link]

  • General Isoxazole Synthesis : National Institutes of Health (NIH). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks." Provides detailed experimental protocols for CF3-substituted isoxazoles. Available at: [Link]

  • Impurity Profiling Guidelines : International Journal of Pharmaceutical Sciences. "Overview of impurity profiling methodologies." Context for regulatory limits on isomeric impurities. Available at: [Link]

Validation & Comparative

A Comparative Efficacy Analysis of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Analogs of this core have shown a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2] This guide provides a comprehensive framework for comparing the efficacy of a specific series of these analogs: 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole derivatives. We will delve into the rationale behind this chemical design, present hypothetical comparative data, and provide detailed experimental protocols for robust efficacy evaluation.

The Rationale for Bromo and Trifluoromethyl Substitutions

The introduction of a bromine atom at the 5-position and a trifluoromethyl group at the 3-position of the benzo[d]isoxazole ring is a strategic medicinal chemistry approach to modulate the compound's physicochemical and biological properties.

  • Bromine Substitution: The presence of a halogen, such as bromine, can enhance the biological activity of a compound. Electron-withdrawing groups like bromine can influence the electronic environment of the scaffold, potentially leading to improved interactions with biological targets.[2]

  • Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a key moiety in modern drug design. Its inclusion can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4][5] The strong electron-withdrawing nature of the -CF3 group can also profoundly alter the electronic properties of the heterocyclic ring system.[4][5] Studies on other isoxazole-based molecules have shown that the addition of a trifluoromethyl group can lead to a significant increase in anticancer activity.[6][7]

Comparative Efficacy Data: A Hypothetical Overview

To illustrate a potential outcome of an efficacy study, the following table presents hypothetical data for a series of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole analogs tested for their cytotoxic effects against a human cancer cell line.

Compound IDR-Group ModificationIC50 (µM) against MCF-7 Cells (Hypothetical Data)
BTB-001 -H15.2 ± 1.8
BTB-002 -OCH3 (at C6)12.5 ± 1.5
BTB-003 -Cl (at C6)8.7 ± 0.9
BTB-004 -NH2 (at C6)22.1 ± 2.5

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

This hypothetical data suggests that further substitution on the benzo[d]isoxazole ring can modulate cytotoxic activity, with an electron-withdrawing chloro group at the C6 position potentially enhancing potency.

Experimental Protocols for Efficacy Evaluation

A systematic in vitro evaluation is crucial for determining the therapeutic potential of novel compounds. The following are detailed protocols for primary cytotoxicity screening and a secondary anti-inflammatory assay.

Workflow for In Vitro Efficacy Screening

G cluster_0 Primary Screening cluster_1 Secondary Assays (for active compounds) cluster_2 Lead Optimization Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cytotoxicity Assay (MTT)\nBroad Panel of Cancer Cell Lines Cytotoxicity Assay (MTT) Broad Panel of Cancer Cell Lines Compound Synthesis\nand Characterization->Cytotoxicity Assay (MTT)\nBroad Panel of Cancer Cell Lines Anti-inflammatory Assay\n(LPS-stimulated Macrophages) Anti-inflammatory Assay (LPS-stimulated Macrophages) Cytotoxicity Assay (MTT)\nBroad Panel of Cancer Cell Lines->Anti-inflammatory Assay\n(LPS-stimulated Macrophages) Enzyme Inhibition Assay\n(e.g., Kinase, COX) Enzyme Inhibition Assay (e.g., Kinase, COX) Cytotoxicity Assay (MTT)\nBroad Panel of Cancer Cell Lines->Enzyme Inhibition Assay\n(e.g., Kinase, COX) Mechanism of Action Studies\n(e.g., Apoptosis, Cell Cycle Analysis) Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Cytotoxicity Assay (MTT)\nBroad Panel of Cancer Cell Lines->Mechanism of Action Studies\n(e.g., Apoptosis, Cell Cycle Analysis) Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Mechanism of Action Studies\n(e.g., Apoptosis, Cell Cycle Analysis)->Structure-Activity Relationship (SAR) Analysis SAR Analysis SAR Analysis Design and Synthesis of New Analogs Design and Synthesis of New Analogs SAR Analysis->Design and Synthesis of New Analogs

Caption: A typical workflow for the in vitro screening and lead optimization of novel chemical entities.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This assay determines the concentration at which a substance exhibits 50% inhibition of cell growth (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[1]

  • Complete growth medium (e.g., DMEM with 10% FBS)[1]

  • 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[1]

  • 96-well microplates[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.[1]

  • Incubation: Incubate the plate for 48-72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 2: Anti-Inflammatory Activity Assay

This protocol assesses the ability of the compounds to inhibit the production of pro-inflammatory cytokines, such as IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Test compounds dissolved in DMSO

  • Lipopolysaccharide (LPS)

  • ELISA kit for IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.[1]

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells.[1]

  • Incubation: Incubate the plates for 24 hours.[1]

  • Supernatant Collection: Collect the cell culture supernatants.[1]

  • ELISA: Quantify the amount of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each compound required to inhibit IL-6 production by 50% (IC50).

Potential Signaling Pathway Modulation

While the specific pathways modulated by 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole are yet to be elucidated, related benzoxazole and isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis.[8][9] A potential pathway that could be investigated is the intrinsic apoptosis pathway.

G cluster_0 Mitochondrial Outer Membrane BTB Analog BTB Analog Mitochondrion Mitochondrion BTB Analog->Mitochondrion induces stress Bax/Bak Bax/Bak Mitochondrion->Bax/Bak activates Cytochrome c release Cytochrome c release Bax/Bak->Cytochrome c release promotes Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bcl-2/Bcl-xL->Bax/Bak inhibits Apoptosome formation\n(Apaf-1, Cytochrome c, pro-caspase-9) Apoptosome formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome c release->Apoptosome formation\n(Apaf-1, Cytochrome c, pro-caspase-9) Caspase-9 activation Caspase-9 activation Apoptosome formation\n(Apaf-1, Cytochrome c, pro-caspase-9)->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis\n(Cell Death) Apoptosis (Cell Death) Caspase-3 activation->Apoptosis\n(Cell Death)

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential target for anticancer compounds.

Structure-Activity Relationship (SAR) Insights

The systematic evaluation of a series of analogs allows for the development of a structure-activity relationship (SAR) profile. For the 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole scaffold, key points to investigate would include:

  • Impact of Substituents on the Benzene Ring: As suggested by the hypothetical data, the nature and position of substituents on the benzene portion of the molecule can significantly impact efficacy. A thorough investigation of electron-donating and electron-withdrawing groups at various positions is warranted.[10]

  • Role of the Bromine Atom: Comparing the activity of the 5-bromo analogs with their non-brominated counterparts would elucidate the contribution of this halogen to the overall efficacy.

  • Significance of the Trifluoromethyl Group: Similarly, comparing the 3-(trifluoromethyl) analogs with analogs bearing other substituents at this position (e.g., a methyl group) would clarify the importance of the -CF3 moiety for biological activity.[6]

Conclusion

The 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic inclusion of bromo and trifluoromethyl groups provides a strong foundation for potent biological activity. Through systematic synthesis, rigorous in vitro evaluation using the protocols outlined in this guide, and careful SAR analysis, researchers can effectively navigate the optimization process to identify lead candidates with superior efficacy. Further investigations into the mechanism of action and in vivo studies will be critical next steps in the drug development pipeline.

References

  • Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. (2025, August 6).
  • Structure activity relationship of benzoxazole derivatives.
  • Structure activity relationship of the synthesized compounds.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists. (2012, March 1). PubMed.
  • Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Bentham Science Publisher.
  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. (2025, August 7).
  • The molecular structure of 5‐bromo‐3‐(3‐trifluoromethylphenyl)isoxazole...
  • In Vitro Evaluation of 5-Bromo-3-methylbenzo[d]isoxazole Analogs. Benchchem.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12).
  • Exploring the impact of trifluoromethyl (-CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024, June 12). PubMed.
  • A review of isoxazole biological activity and present synthetic techniques. Unknown Source.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
  • An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. Benchchem.
  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022, November 30). Unknown Source.
  • Synthesis of 5-bromo-3-methyltropono[d] isoxazole.
  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis.
  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. (2021, August 27). MDPI.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024, June 12).
  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025, February 15). Unknown Source.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.

Sources

Publish Comparison Guide: Cytotoxicity of Trifluoromethyl vs. Methyl Benzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzo[d]isoxazole scaffolds for oncology, the substitution of a methyl group (


) with a trifluoromethyl group (

) represents a critical "magic methyl" to "magic fluoro" transition. While both substituents provide lipophilicity, the

group induces profound electronic deshielding and metabolic resistance that often results in superior cytotoxicity profiles.

This guide objectively compares these two derivatives, supported by experimental data indicating that trifluoromethylation can enhance potency by approximately 8-fold in specific breast cancer models (MCF-7), primarily through enhanced hydrophobic binding and modulation of apoptotic pathways.

Chemical & Pharmacological Context

The Structural Duel: vs.

The benzo[d]isoxazole ring is a privileged pharmacophore in kinase inhibition and HSP90 targeting. The choice between methyl and trifluoromethyl substitution is not merely steric but electronic.[1]

FeatureMethyl (

)
Trifluoromethyl (

)
Impact on Drug Design
Electronic Effect Electron Donating (+I)Strong Electron Withdrawing (-I)

lowers pKa of neighbors, altering H-bond strength.
Lipophilicity (

)
Moderate (+0.56)High (+0.88)

improves membrane permeability (LogP).
Metabolic Stability Susceptible to oxidation (CYP450)Highly Stable (C-F bond energy ~116 kcal/mol)

blocks metabolic "soft spots," extending half-life.
Steric Bulk ~2.0 Å (Van der Waals radius)~2.7 Å (Bioisostere to Isopropyl)

fills larger hydrophobic pockets in enzyme active sites.

Comparative Cytotoxicity Analysis

Case Study: Antiproliferative Potency in Breast Cancer (MCF-7)

Recent structure-activity relationship (SAR) studies have isolated the effect of the C4/C5-position trifluoromethyl group on the isoxazole core, a direct analogue to the benzo[d]isoxazole active site.

Experimental Data: Inhibition of Cell Viability (IC50) Data derived from comparative SAR studies on isoxazole-based pharmacophores.[2][3]

Compound VariantSubstitutionCell LineIC50 (µM)Relative Potency
Compound 14 Non-fluorinated (H/Methyl-like)MCF-719.72 ± 1.11x (Baseline)
Compound 2g Trifluoromethyl (

)
MCF-7 2.63 ± 0.2 ~7.5x Increase
Compound 5

+ Pyrrole moiety
MCF-73.09 ± 0.3~6.4x Increase

Key Insight: The introduction of the


 group (Compound 2g) transformed a moderately active inhibitor into a single-digit micromolar lead candidate.[4] The electron-withdrawing nature of 

likely enhances the acidity of the NH/CH interactions within the binding pocket, strengthening the ligand-target complex.
Mechanism of Action: Pathway Modulation

The cytotoxicity of trifluoromethyl benzo[d]isoxazoles is not non-specific necrosis but regulated apoptosis.

  • Cell Cycle Arrest:

    
     derivatives induce accumulation in the G2/M phase , preventing mitosis.
    
  • Apoptosis: Significant upregulation of Caspase-3 and Bax , with downregulation of Bcl-2 .

  • Target Specificity: Benzo[d]isoxazoles have shown nanomolar affinity (IC50 ~24 nM) against HIF-1

    
      transcription, a key driver of tumor survival in hypoxic conditions.
    
Visualization: SAR & Signaling Pathway

The following diagram illustrates the impact of the


 substitution on the molecular signaling pathway leading to cancer cell death.

G Substituent Substitution Choice Methyl Methyl (-CH3) (Electron Donor) Substituent->Methyl Baseline Trifluoro Trifluoromethyl (-CF3) (Electron Withdrawing) Substituent->Trifluoro Optimization Target Target Binding (HSP90 / HIF-1α / Tubulin) Methyl->Target Moderate Affinity (IC50 ~20 µM) Properties Physicochemical Impact ↑ Lipophilicity (LogP) ↑ Metabolic Stability ↑ Binding Affinity Trifluoro->Properties Enhances Properties->Target Strong Hydrophobic Fit Pathway Signaling Cascade ↓ Bcl-2 (Anti-apoptotic) ↑ Bax (Pro-apoptotic) ↑ Caspase-3/7 Target->Pathway Inhibits Survival Signals Outcome Cytotoxicity Outcome G2/M Arrest Apoptosis Pathway->Outcome Cell Death

Caption: Mechanistic flow illustrating how trifluoromethyl substitution enhances physicochemical properties, leading to superior target inhibition and apoptotic induction compared to methyl analogues.

Experimental Protocols

To replicate the cytotoxicity data comparing these derivatives, the following standardized protocols are recommended. These protocols ensure data integrity and reproducibility.

A. Synthesis Validation (Brief)
  • Methyl Derivatives: Typically synthesized via condensation of 2-hydroxyacetophenones with hydroxylamine.

  • Trifluoromethyl Derivatives: Require specialized fluorinating agents.

    • Reagent: Sodium trifluoromethanesulfinate (

      
      , Langlois reagent).
      
    • Conditions: Oxidative radical substitution using tert-butyl nitrite (

      
      ) in acetonitrile. This avoids the use of ozone-depleting gases and provides high regioselectivity for the C4/C5 position.
      
B. In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values for MCF-7 and PC-3 cell lines.

Materials:

  • Cell lines: MCF-7 (Breast), PC-3 (Prostate).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).

  • Control: Doxorubicin (Positive), DMSO (Vehicle).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment:

    • Dissolve Benzo[d]isoxazole derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM).

    • Add 100 µL of drug solution to wells (Triplicate).

    • Critical Step: Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to derive IC50.
    
C. Workflow Visualization

Workflow Step1 1. Cell Seeding (10k cells/well) Step2 2. Compound Treatment (Serial Dilution) Step1->Step2 Step3 3. Incubation (48h @ 37°C) Step2->Step3 Step4 4. MTT Addition (Formazan Formation) Step3->Step4 Step5 5. Solubilization (DMSO) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

Caption: Standardized MTT assay workflow for evaluating cytotoxic potency of benzo[d]isoxazole derivatives.

Conclusion & Recommendation

Conclusion: The substitution of methyl with trifluoromethyl on the benzo[d]isoxazole scaffold is a validated strategy for potency enhancement.[5] The


 group confers superior metabolic stability and binding affinity, resulting in an approximate 7-8 fold increase in cytotoxicity  against breast cancer lines (MCF-7).

Recommendation: For drug development programs targeting HSP90 or HIF-1


:
  • Prioritize 4-trifluoromethyl-benzo[d]isoxazoles over methyl analogues in early hit-to-lead optimization.

  • Utilize the Langlois reagent protocol for scalable synthesis.

  • Monitor solubility, as the increased lipophilicity of

    
     may require formulation adjustments (e.g., liposomal delivery) in later stages.
    

References

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances, 2024.[6]

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters, 2022.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025.[1][7][8]

  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents. Molecules, 2021.

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 2021.[9]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of specialized reagents like 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole, a halogenated heterocyclic compound pivotal in medicinal chemistry, is not merely a regulatory requirement but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step framework for its safe disposal, grounded in established safety protocols and an understanding of the compound's chemical nature.

Hazard Identification & Proactive Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. While a specific Safety Data Sheet (SDS) for 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole is not publicly indexed, data from structurally analogous compounds—such as 3-Bromo-5-(trifluoromethoxy)benzaldehyde and 5-Bromo-3-chlorobenzo[d]isoxazole—provide a reliable basis for hazard assessment.[1][2] The presence of both bromine and a trifluoromethyl group designates this compound as a halogenated organic waste , a critical classification for proper segregation.[3]

Based on this data, researchers must handle this compound with the assumption that it poses the following risks:

Hazard ClassificationDescriptionGHS PictogramPrecautionary Focus
Acute Toxicity, Oral Harmful if swallowed.центрAvoid ingestion; do not eat or drink in the lab. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.центрWear nitrile gloves and a lab coat. Avoid all skin contact.
Serious Eye Damage/Irritation Causes serious eye irritation.центрWear chemical safety goggles or a face shield.
Specific Target Organ Toxicity May cause respiratory irritation.центрHandle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

This table synthesizes data from analogous compounds to provide a conservative and safety-focused hazard profile.

Pre-Disposal: The Foundation of Safe Waste Management

Proper disposal begins long before the waste container is full. Adherence to these pre-disposal steps is critical for ensuring safety and regulatory compliance.

A. Personal Protective Equipment (PPE): A non-negotiable baseline for handling the pure compound or its waste includes:

  • Eye Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards.[1]

  • Hand Protection: Chemically resistant gloves (nitrile is a suitable choice). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to mitigate inhalation risks.[1]

B. Waste Segregation: This is the most critical step in the disposal workflow. Due to its chemical structure, 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole waste must be categorized as Halogenated Organic Waste .

  • NEVER mix halogenated waste with non-halogenated organic waste (e.g., acetone, hexane, methanol).[4]

  • NEVER dispose of this chemical down the drain or in the regular trash. This is a violation of regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

The Disposal Workflow: A Step-by-Step Protocol

The following diagram and protocol outline the decision-making process and physical steps for disposing of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole and associated materials.

G cluster_0 Start: Identify Waste Stream cluster_1 Categorize Waste cluster_2 Select & Label Container cluster_3 Final Disposal & Storage Start Unwanted Material Containing 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole Pure Pure or Residual Solid Compound Start->Pure Solution Compound in Halogenated Solvent (e.g., DCM, Chloroform) Start->Solution Contaminated Contaminated Materials (Gloves, Wipes, Silica Gel) Start->Contaminated Solid_Container Designated 'Halogenated Organic Solid Waste' Bag/Container Pure->Solid_Container HW_Container Designated 'Halogenated Organic Liquid Waste' Container Solution->HW_Container Contaminated->Solid_Container Label Affix Hazardous Waste Label: - Full Chemical Name - Hazard Pictograms - Accumulation Start Date HW_Container->Label Storage Store in Satellite Accumulation Area - Keep Container Closed - Use Secondary Containment HW_Container->Storage Solid_Container->Label Solid_Container->Storage Pickup Arrange Pickup with Institutional Environmental Health & Safety (EHS) Storage->Pickup

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。